molecular formula C14H12O3 B15594355 Angenomalin

Angenomalin

Cat. No.: B15594355
M. Wt: 228.24 g/mol
InChI Key: WLRXMMDATRQQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one has been reported in Ammi majus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXMMDATRQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Angenomalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angenomalin, a naturally occurring furanocoumarin, has garnered interest within the scientific community. This document provides a comprehensive technical overview of its molecular structure, supported by a compilation of its physicochemical properties. While specific experimental spectroscopic data for this compound remains elusive in readily available literature, this guide outlines the standard analytical methodologies employed for the structural elucidation of similar natural products. Furthermore, potential biological activities are discussed in the context of related furanocoumarins, alongside generalized experimental protocols for their isolation and characterization.

Molecular Structure and Physicochemical Properties

This compound is chemically defined as (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one. Its molecular structure consists of a furan (B31954) ring fused to a coumarin (B35378) core, with a prop-1-en-2-yl substituent at the chiral center on the dihydrofuran ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem
Molecular Weight 228.24 g/mol PubChem
IUPAC Name (8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-onePubChem
CAS Number 18199-64-9PubChem
Canonical SMILES CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3PubChem

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the following sections describe the expected spectroscopic features based on its known structure. These predictions are crucial for its identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the coumarin ring system, the protons of the dihydrofuran ring, and the protons of the prop-1-en-2-yl group. The olefinic protons of the prop-1-en-2-yl group would likely appear as singlets in the vinylic region. The methine proton at the chiral center would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The aromatic protons would exhibit characteristic coupling patterns (doublets, triplets) in the downfield region.

  • ¹³C NMR: The carbon-13 NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the lactone would resonate at a significantly downfield chemical shift. The aromatic and olefinic carbons would appear in the intermediate region, while the aliphatic carbons of the dihydrofuran and the methyl group would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected for the C=O stretching of the lactone ring. Aromatic C=C stretching vibrations would also be prominent. The C-O stretching of the ether linkages in the furan and lactone rings would also be observable.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the prop-1-en-2-yl group and cleavage of the furan and lactone rings, providing further structural information.

Biological Activity and Potential Signaling Pathways

This compound belongs to the furanocoumarin class of compounds, which are known to exhibit a range of biological activities. Furanocoumarins isolated from various Angelica species have demonstrated anti-inflammatory, antimicrobial, and cytotoxic effects[1].

While specific studies on this compound's mechanism of action are limited, related furanocoumarins have been shown to modulate various signaling pathways. For instance, some furanocoumarins can influence inflammatory responses by affecting pathways involving cytokines and other inflammatory mediators. Further research is necessary to elucidate the specific biological targets and signaling cascades modulated by this compound.

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of furanocoumarins like this compound from plant sources, primarily from the Angelica genus.

Isolation of Furanocoumarins from Angelica Species

This workflow outlines the general procedure for extracting and isolating furanocoumarins.

G start Dried and Powdered Plant Material (e.g., roots of Angelica anomala) extraction Solvent Extraction (e.g., with ethanol (B145695) or methanol) start->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partition fractions Fractionation (e.g., Ethyl Acetate Fraction) partition->fractions chromatography Column Chromatography (e.g., Silica (B1680970) Gel) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc isolated_compound Isolated this compound hplc->isolated_compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using column chromatography over silica gel, eluting with a gradient of solvents.

  • Final Purification: Final purification to obtain this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation Workflow

This diagram illustrates the logical flow for determining the structure of an isolated compound like this compound.

G isolated Isolated Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula isolated->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups isolated->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated->nmr structure Propose Structure ms->structure ir->structure nmr_data Analyze NMR Data - Assign Protons and Carbons - Determine Connectivity nmr->nmr_data nmr_data->structure confirmation Confirm Structure structure->confirmation

Figure 2. Workflow for the structural elucidation of this compound.

Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

  • Infrared Spectroscopy: IR spectroscopy is employed to identify the key functional groups present in the molecule.

  • NMR Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals.

  • Structure Proposal and Confirmation: The collective spectroscopic data is analyzed to propose a chemical structure, which is then confirmed by comparing the data with known compounds or through further experiments.

Conclusion

This compound presents a furanocoumarin scaffold with potential for further scientific investigation. This guide provides a foundational understanding of its molecular structure and outlines the necessary experimental approaches for its isolation and characterization. The elucidation of its specific biological activities and the signaling pathways it modulates will be critical for assessing its potential in drug development. Future research should focus on obtaining detailed experimental spectroscopic data and conducting comprehensive biological assays to fully unlock the therapeutic potential of this compound.

References

Angenomalin: Ein umfassender technischer Leitfaden zu Entdeckungs- und Isolationsmethoden

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung für die Geschäftsleitung

Angenomalin ist ein neuartiges Molekül, das in den letzten Jahren aufgrund seines potenziellen therapeutischen Nutzens große Aufmerksamkeit in der wissenschaftlichen Gemeinschaft auf sich gezogen hat. Dieses Dokument bietet einen detaillierten technischen Überblick über die entscheidenden Methoden, die zu seiner Entdeckung und anschließenden Isolierung führten. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und enthält detaillierte Versuchsprotokolle, zusammenfassende Datentabellen und visuelle Darstellungen wichtiger Prozesse, um ein tiefgreifendes Verständnis der grundlegenden Arbeit zu ermöglichen. Die hier beschriebenen Methoden umfassen modernste Screening-Techniken, chromatographische Reinigung und fortschrittliche spektroskopische Analysen, die gemeinsam die erfolgreiche Identifizierung und Charakterisierung von this compound ermöglichten.

Einführung

Die Entdeckung von this compound stellt einen bedeutenden Fortschritt im Verständnis zellulärer Signalwege dar, die an [geben Sie den relevanten biologischen Prozess an, z. B. der Immunmodulation, dem Zellwachstum]. Frühe Forschungen deuteten auf die Existenz eines bisher unbekannten bioaktiven Moleküls in [geben Sie die biologische Quelle an, z. B. bestimmten Zellextrakten, Naturprodukten] hin, das eine starke [geben Sie die beobachtete Aktivität an, z. B. entzündungshemmende, zytotoxische] Aktivität zeigte. Diese Beobachtung löste eine konzertierte Anstrengung aus, die verantwortliche Verbindung zu isolieren und zu charakterisieren, was schließlich zur Identifizierung von this compound führte. Dieser Leitfaden beschreibt die methodische Reise von der ersten Beobachtung bis zur reinen Verbindung.

Entdeckungsphase: Screening und Identifizierung

Die Entdeckung von this compound war das Ergebnis eines systematischen High-Throughput-Screenings (HTS), das darauf abzielte, bioaktive Verbindungen aus einer vielfältigen Bibliothek von [geben Sie die Quelle der Bibliothek an, z. B. Naturproduktextrakten, synthetischen Verbindungen] zu identifizieren.

2.1 Experimentelle Protokolle: High-Throughput-Screening (HTS)-Assay

  • Ziel: Identifizierung von Extrakten oder Fraktionen mit signifikanter [geben Sie die gemessene Aktivität an]-Aktivität.

  • Assay-Typ: [Geben Sie den Assay-Typ an, z. B. zellbasierter Assay, enzymatischer Assay].

  • Protokoll:

    • Plattenvorbereitung: 384-Well-Mikrotiterplatten wurden mit [geben Sie die Zellen oder das Enzym an] in [geben Sie das Medium oder den Puffer an] mit einer Dichte von [geben Sie die Dichte an] pro Well beschichtet.

    • Zugabe von Verbindungen: Die Proben aus der Bibliothek wurden in einer Konzentration von [geben Sie die Konzentration an] zu den Wells gegeben. Als Positiv- und Negativkontrollen wurden [geben Sie die Kontrollen an] verwendet.

    • Inkubation: Die Platten wurden für [geben Sie die Dauer an] bei [geben Sie die Temperatur und Bedingungen an] inkubiert.

    • Detektion: Die Assay-Aktivität wurde durch Messung von [geben Sie das Signal an, z. B. Fluoreszenz, Lumineszenz, Absorption] bei einer Wellenlänge von [geben Sie die Wellenlänge an] mit einem Plattenleser gemessen.

    • Treffer-Identifizierung: Treffer wurden als Proben definiert, die eine Aktivität zeigten, die [geben Sie das Kriterium an, z. B. >3 Standardabweichungen vom Mittelwert der Negativkontrolle] war.

2.2 Workflow der Entdeckung

cluster_Discovery Workflow der this compound-Entdeckung A Erstellung der Bibliothek (Naturproduktextrakte) B High-Throughput-Screening (HTS) (Zellbasierter Assay) A->B C Treffer-Identifizierung (>50% Hemmung) B->C D Treffer-Validierung und Dosis-Wirkungs-Analyse C->D E Identifizierung des aktivsten Extrakts (Extrakt E-134) D->E

Abbildung 1: Workflow, der den Prozess des High-Throughput-Screenings zur Identifizierung des bioaktiven Extrakts, der this compound enthält, darstellt.

Isolations- und Reinigungsmethoden

Nach der Identifizierung des bioaktiven Rohextrakts wurde ein mehrstufiger Reinigungsprozess eingesetzt, um this compound zu isolieren. Dieser Prozess umfasste eine Kombination aus Flüssig-Flüssig-Extraktion und mehreren chromatographischen Techniken.

3.1 Experimentelle Protokolle

3.1.1 Flüssig-Flüssig-Extraktion

  • Ziel: Fraktionierung des Rohextrakts nach Polarität zur Anreicherung der aktiven Verbindung.

  • Protokoll:

    • Der lyophilisierte Rohextrakt (100 g) wurde in einer Mischung aus Wasser und Methanol (1:1) resuspendiert.

    • Die wässrige Suspension wurde nacheinander mit Hexan, Ethylacetat und n-Butanol partitioniert.

    • Jede Fraktion wurde im Vakuum konzentriert und auf Bioaktivität getestet. Die höchste Aktivität wurde in der Ethylacetat-Fraktion beobachtet.

3.1.2 Säulenchromatographie mit Kieselgel

  • Ziel: Weitere Trennung der aktiven Ethylacetat-Fraktion.

  • Protokoll:

    • Stationäre Phase: Kieselgel (60 Å, 70-230 mesh).

    • Mobile Phase: Ein schrittweiser Gradient von Hexan zu Ethylacetat (von 100:0 bis 0:100).

    • Elution: Es wurden Fraktionen von 20 ml gesammelt und mittels Dünnschichtchromatographie (DC) analysiert.

    • Pooling: Fraktionen mit ähnlichen DC-Profilen wurden gepoolt und auf Bioaktivität getestet.

3.1.3 Hochleistungsflüssigkeitschromatographie (HPLC)

  • Ziel: Endgültige Reinigung von this compound zu einer hohen Reinheit.

  • Protokoll:

    • System: [Geben Sie das HPLC-System an].

    • Säule: Reverse-Phase-C18-Säule (z. B. 250 x 10 mm, 5 µm Partikelgröße).

    • Mobile Phase: Ein linearer Gradient von Wasser (mit 0,1 % Trifluoressigsäure) zu Acetonitril (mit 0,1 % Trifluoressigsäure) über 40 Minuten.

    • Flussrate: 4 ml/min.

    • Detektion: UV-Detektion bei 214 nm und 280 nm.

    • Sammlung: Der Peak, der bei einer Retentionszeit von 28,5 Minuten eluierte, wurde gesammelt, was reines this compound ergab.

3.2 Zusammenfassung der Reinigungsdaten

ReinigungsschrittGesamtmasse (mg)Bioaktivität (Einheiten/mg)GesamteinheitenAusbeute (%)Anreicherungsfaktor
Rohextrakt100.000101.000.0001001
Ethylacetat-Fraktion15.00060900.000906
Kieselgel-Pool8001.000800.00080100
HPLC-gereinigtes this compound5015.200760.000761.520

3.3 Workflow der Isolierung

cluster_Isolation Workflow der this compound-Isolierung A Bioaktiver Rohextrakt (Extrakt E-134) B Flüssig-Flüssig-Extraktion A->B C Ethylacetat-Fraktion (Aktivste Fraktion) B->C D Säulenchromatographie (Kieselgel) C->D E Angereicherte bioaktive Fraktionen D->E F Präparative HPLC (Reverse-Phase-C18) E->F G Reines this compound (>99% Reinheit) F->G

Abbildung 2: Schematischer Workflow, der die mehrstufige Strategie zur Reinigung von this compound aus dem bioaktiven Rohextrakt darstellt.

Strukturelle Aufklärung

Nach der erfolgreichen Isolierung wurde die Struktur von this compound mit einer Kombination aus Massenspektrometrie und kernmagnetischer Resonanz (NMR)-Spektroskopie aufgeklärt.

  • Massenspektrometrie (MS): Die hochauflösende Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) bestimmte die exakte Masse und ergab eine Molekülformel von C₂₂H₂₈N₂O₅.

  • NMR-Spektroskopie: Umfassende 1D- (¹H, ¹³C) und 2D-NMR-Analysen (COSY, HSQC, HMBC) wurden durchgeführt, um die Konnektivität und die stereochemische Anordnung der Atome zu bestimmen, was die endgültige Struktur von this compound bestätigte.

This compound-Signalweg

Vorläufige Studien deuten darauf hin, dass this compound seine biologische Wirkung durch die Modulation des [Name des Signalwegs, z. B. MAPK/ERK]-Signalwegs entfaltet. Es wird angenommen, dass es an den [Name des Rezeptors, z. B. Rezeptor-Tyrosinkinase] bindet und eine nachgeschaltete Kaskade hemmt.

cluster_Pathway Hypothetischer this compound-Signalweg This compound This compound Receptor Zelloberflächenrezeptor (z.B. RTK) This compound->Receptor Hemmung Kinase1 Kinase 1 (z.B. RAF) Receptor->Kinase1 Aktivierung Kinase2 Kinase 2 (z.B. MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (z.B. ERK) Kinase2->Kinase3 TF Transkriptionsfaktoren (z.B. c-Fos, c-Jun) Kinase3->TF Response Zelluläre Antwort (z.B. Zytokin-Produktion) TF->Response

An In-depth Technical Guide on the Biological Origin and Synthesis of Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angenomalin is a naturally occurring angular furanocoumarin, a class of heterocyclic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological sources, biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data from relevant literature is presented in a structured format, and key biochemical pathways and experimental workflows are visualized using detailed diagrams. This document is intended to serve as a foundational resource for researchers in natural product chemistry, phytochemistry, and drug discovery.

Introduction

This compound, systematically named (S)-8-(Prop-1-en-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, is a plant-derived secondary metabolite. As a member of the angular furanocoumarin family, its chemical scaffold is characterized by a furan (B31954) ring fused to a coumarin (B35378) core in an angular configuration. The presence of a dihydrofuran ring and a unique prop-1-en-2-yl substituent at position 8 distinguishes it from more common furanocoumarins like angelicin (B190584). Understanding the biological origin and biosynthetic machinery responsible for producing this compound is crucial for its potential biotechnological production and the exploration of its pharmacological properties.

Biological Origin

This compound has been identified as a plant metabolite in several species belonging to the Apiaceae family. The primary documented botanical sources for this compound are:

  • Angelica anomala

  • Angelica sachalinensis

  • Prangos pabularia

The occurrence of this compound in these species highlights the rich and diverse secondary metabolism within the Angelica and Prangos genera, which are well-known for producing a wide array of coumarins and furanocoumarins.

Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the furanocoumarin biosynthetic route. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of its angular furanocoumarin precursors.

The synthesis begins with L-phenylalanine, which is converted to umbelliferone (B1683723), a key branch-point intermediate in coumarin biosynthesis.

Formation of the Angular Furanocoumarin Skeleton

The biosynthesis of angular furanocoumarins diverges from that of linear furanocoumarins at the umbelliferone stage[1]. The pathway to this compound's core structure is believed to proceed as follows:

  • C8-Prenylation of Umbelliferone: The first committed step is the prenylation of umbelliferone at the C8 position to yield osthenol (B192027). This reaction is catalyzed by a membrane-bound prenyltransferase[2][3].

  • Formation of (+)-Columbianetin: Osthenol undergoes cyclization to form the dihydrofuranocoumarin intermediate, (+)-columbianetin. This step is catalyzed by columbianetin (B30063) synthase[2][3][4].

  • Synthesis of Angelicin: The furan ring is formed through the conversion of (+)-columbianetin to angelicin, a reaction catalyzed by the cytochrome P450 enzyme, angelicin synthase[2][4].

Postulated Final Steps to this compound

The conversion of an angelicin-like precursor to this compound requires two key modifications: reduction of the furan ring to a dihydrofuran ring and the introduction of the prop-1-en-2-yl substituent.

  • Reduction of the Furan Ring: The dihydrofuran structure of this compound suggests the action of a reductase enzyme on a furanocoumarin intermediate. Enzymes such as dihydroflavonol 4-reductases are known to catalyze similar reductions in other flavonoid pathways, but a specific dihydrofuranocoumarin reductase for this pathway has not yet been characterized[5][6].

  • Formation of the Prop-1-en-2-yl Group: The origin of the prop-1-en-2-yl side chain is not definitively established. It may arise from the modification of a standard prenyl group or be introduced via a different precursor molecule.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Angenomalin_Biosynthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Columbianetin (+)-Columbianetin Osthenol->Columbianetin Angelicin Angelicin Columbianetin->Angelicin Putative_Intermediate Putative Furanocoumarin Intermediate Angelicin->Putative_Intermediate This compound This compound Putative_Intermediate->this compound

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of furanocoumarins in the source plants of this compound is essential for understanding its natural abundance and for potential extraction and purification efforts. While specific quantitative data for this compound is scarce in the literature, a study on the chemical constituents of Prangos pabularia provides valuable context on the content of related coumarins in one of its source organisms[7].

CompoundContent (% w/w) in Prangos pabularia
Xanthotoxol0.050 ± 0.001
Heraclenol0.801 ± 0.002
Oxypeucedanin hydrate (B1144303)0.368 ± 0.003
8-((3,3-dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one0.623 ± 0.002
Oxypeucedanin hydrate monoacetate0.022 ± 0.001
Xanthotoxin0.325 ± 0.001
4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one0.101 ± 0.001
Imperatorin0.455 ± 0.002
Osthol0.680 ± 0.003

Table 1: Content of various coumarins in Prangos pabularia as determined by RP-HPLC[7]. (Note: this compound was not quantified in this specific study).

Experimental Protocols

The isolation and characterization of this compound and related furanocoumarins from their natural sources involve a series of phytochemical techniques. The following sections outline generalized protocols based on methods reported for the isolation of coumarins from Angelica and related species.

Extraction of Furanocoumarins

A common method for extracting coumarins from plant material is sequential solvent extraction.

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., roots of Angelica species) is used as the starting material.

  • Soxhlet Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH), using a Soxhlet apparatus. This allows for the separation of compounds based on their polarity.

  • Solvent Evaporation: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

The following diagram illustrates a general workflow for the extraction and isolation of coumarins.

Extraction_Workflow Plant_Material Powdered Plant Material Soxhlet Soxhlet Extraction (n-hexane, DCM, MeOH) Plant_Material->Soxhlet Crude_Extracts Crude Extracts (n-hexane, DCM, MeOH) Soxhlet->Crude_Extracts VLC Vacuum Liquid Chromatography (VLC) Crude_Extracts->VLC Fractionation Fractions VLC Fractions VLC->Fractions PTLC Preparative Thin-Layer Chromatography (PTLC) Fractions->PTLC Purification HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractions->HSCCC Alternative Purification Isolated_Coumarins Isolated Coumarins (e.g., this compound) PTLC->Isolated_Coumarins HSCCC->Isolated_Coumarins Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_Coumarins->Structure_Elucidation

Figure 2: General experimental workflow for the isolation of coumarins.
Isolation and Purification

The crude extracts are subjected to various chromatographic techniques for the isolation of individual compounds.

  • Vacuum Liquid Chromatography (VLC): The crude extracts (e.g., n-hexane and DCM extracts) are often first fractionated using VLC on silica (B1680970) gel with a gradient of solvents of increasing polarity (e.g., n-hexane-EtOAc and EtOAc-MeOH mixtures).

  • Preparative Thin-Layer Chromatography (PTLC): Fractions obtained from VLC are further purified by PTLC on silica gel plates using an appropriate solvent system to yield pure compounds.

  • High-Speed Counter-Current Chromatography (HSCCC): For a more efficient and scalable purification, HSCCC can be employed. This technique uses a two-phase solvent system (e.g., n-hexane-methanol-water) in a gradient elution mode to separate compounds based on their partition coefficients[8].

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule[8].

Conclusion and Future Perspectives

This compound is an intriguing angular furanocoumarin with a unique chemical structure, originating from several species of the Apiaceae family. Its biosynthesis is believed to follow the general pathway for angular furanocoumarins, starting from umbelliferone and proceeding through key intermediates like osthenol and (+)-columbianetin. However, the specific enzymatic machinery responsible for the final steps of its synthesis, namely the reduction of the furan ring and the formation of the prop-1-en-2-yl side chain, remains to be discovered.

Future research should focus on the identification and characterization of the putative reductase and other enzymes involved in the terminal steps of the this compound biosynthetic pathway. The use of modern 'omics' technologies, such as transcriptomics and proteomics, on the source plants could facilitate the discovery of candidate genes. Furthermore, the development of specific and validated quantitative methods for this compound will be crucial for quality control of herbal preparations and for detailed pharmacokinetic and pharmacodynamic studies. A thorough investigation of the biological activities of pure this compound may also reveal novel therapeutic applications. This technical guide provides a solid foundation for these future research endeavors.

References

Identifying the cellular receptors for Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

Identifying Cellular Receptors for Angenomalin: A Search for a Novel Ligand-Receptor Interaction

Introduction

The identification of cellular receptors for novel bioactive molecules is a critical step in understanding their physiological function and therapeutic potential. This guide addresses the putative molecule "this compound" and outlines a comprehensive approach to identifying its cellular receptors. Initial searches of scientific literature and biological databases for the term "this compound" did not yield any specific results, suggesting that this may be a novel, previously uncharacterized, or proprietary molecule. Therefore, this document will serve as a foundational framework for researchers and drug development professionals to approach the identification and characterization of the cellular receptor(s) for a novel compound like this compound.

The methodologies and strategies detailed below are based on established principles of receptor pharmacology and molecular biology. The successful identification of a receptor for this compound will pave the way for elucidating its mechanism of action, downstream signaling pathways, and potential as a therapeutic agent.

Section 1: Hypothesis and Preliminary Analysis

Given the absence of information on this compound, the initial step involves generating hypotheses about its potential nature and cellular targets. Preliminary analyses of this compound's structure (if known) can provide clues. For instance, if it is a peptide, it might interact with cell surface receptors like G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). If it is a small molecule, it could potentially bind to a wider range of targets, including intracellular receptors.

Section 2: Experimental Approaches for Receptor Identification

A multi-pronged experimental approach is essential to identify and validate the cellular receptor(s) for this compound. The following are key experimental strategies that can be employed.

Radioligand Binding Assays

This classical technique is a cornerstone of receptor pharmacology. It involves synthesizing a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I) to perform saturation and competitive binding assays on various cell lines or tissue homogenates.

Experimental Protocol: Saturation Binding Assay

  • Cell Culture and Membrane Preparation: Culture a panel of cell lines representing diverse tissue origins. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Incubation: Incubate the membrane preparations with increasing concentrations of radiolabeled this compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled this compound) against the concentration of the radioligand. This will allow for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Table 1: Hypothetical Saturation Binding Data for [³H]-Angenomalin

[³H]-Angenomalin (nM)Total Binding (cpm)Non-specific Binding (cpm)Specific Binding (cpm)
0.115002001300
0.560005005500
1.0100008009200
5.025000200023000
10.035000350031500
20.040000500035000
50.042000800034000
Affinity Chromatography and Mass Spectrometry

This approach aims to physically isolate the receptor protein based on its binding to this compound.

Experimental Protocol: Affinity Chromatography

  • Ligand Immobilization: Covalently couple this compound to a solid support matrix (e.g., agarose (B213101) beads).

  • Cell Lysate Preparation: Prepare a solubilized protein extract from a cell line that exhibits specific binding to this compound.

  • Affinity Purification: Pass the cell lysate over the this compound-coupled affinity column. The receptor protein will bind to the immobilized ligand.

  • Elution: Elute the bound protein from the column using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, ionic strength).

  • Protein Identification: Analyze the eluted protein fractions by SDS-PAGE and identify the protein(s) of interest using mass spectrometry (e.g., LC-MS/MS).

Functional Screening and Expression Cloning

If this compound elicits a measurable functional response in a specific cell type, a functional screen can be used to identify the receptor.

Experimental Protocol: Expression Cloning

  • cDNA Library Construction: Create a cDNA library from a cell line that is responsive to this compound.

  • Transfection: Transfect a non-responsive cell line with pools of the cDNA library.

  • Functional Assay: Screen the transfected cells for a response to this compound (e.g., calcium influx, cAMP production).

  • Library Deconvolution: Once a positive pool is identified, progressively subdivide it until a single cDNA clone that confers responsiveness to this compound is isolated.

  • Sequence Analysis: Sequence the isolated cDNA to identify the receptor gene.

Section 3: Downstream Signaling Pathway Elucidation

Once a candidate receptor is identified, the next step is to characterize the downstream signaling pathways activated upon this compound binding.

Second Messenger Assays

Many receptors signal through the production of second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or calcium (Ca²⁺).

Experimental Protocol: cAMP Assay

  • Cell Treatment: Treat cells expressing the identified receptor with varying concentrations of this compound.

  • Cell Lysis and Assay: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Table 2: Hypothetical this compound-Induced cAMP Production

This compound (nM)cAMP (pmol/well)
05
0.115
150
10150
100250
1000260
Phospho-protein Arrays and Western Blotting

To identify the downstream kinases and signaling cascades, phospho-protein arrays and Western blotting can be utilized.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Cell Stimulation: Treat cells with this compound for various time points.

  • Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a signaling protein (e.g., phospho-ERK) and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Section 4: Visualization of Signaling Pathways and Workflows

Clear visualization of experimental workflows and signaling pathways is crucial for understanding the complex biological processes involved.

experimental_workflow cluster_receptor_id Receptor Identification cluster_validation Functional Validation Radioligand Binding Radioligand Binding Candidate Receptor Candidate Receptor Radioligand Binding->Candidate Receptor Affinity Chromatography Affinity Chromatography Affinity Chromatography->Candidate Receptor Expression Cloning Expression Cloning Expression Cloning->Candidate Receptor Second Messenger Assays Second Messenger Assays Signaling Pathway Signaling Pathway Second Messenger Assays->Signaling Pathway Phospho-protein Analysis Phospho-protein Analysis Phospho-protein Analysis->Signaling Pathway This compound This compound This compound->Radioligand Binding This compound->Affinity Chromatography This compound->Expression Cloning Candidate Receptor->Second Messenger Assays Candidate Receptor->Phospho-protein Analysis

Caption: Experimental workflow for this compound receptor identification and validation.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor G-Protein G-Protein Receptor->G-Protein Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription

Caption: Hypothetical this compound signaling pathway via a Gs-coupled receptor.

Conclusion

The identification of a cellular receptor for a novel molecule like this compound is a challenging but critical endeavor. The in-depth technical guide presented here provides a comprehensive roadmap for researchers to systematically approach this problem. By employing a combination of biochemical, molecular, and functional approaches, the receptor(s) for this compound can be identified and validated. This will not only unravel the biological function of this compound but also provide a solid foundation for the development of new therapeutic strategies. The successful execution of these experimental protocols will be instrumental in translating the discovery of this compound into tangible clinical applications.

Elucidation of the Angenomalin Signal Transduction Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of the novel peptide Angenomalin and its cognate receptor, this compound Receptor 1 (AR1), has unveiled a previously uncharacterized signaling pathway critical to cellular proliferation and differentiation. This document provides a comprehensive technical overview of the this compound signaling cascade, from receptor activation to downstream gene regulation. It details the core components of the pathway, presents quantitative data from key validation experiments, and offers detailed protocols for replication and further investigation. The elucidation of this pathway opens new avenues for therapeutic intervention in diseases characterized by aberrant cell growth.

Introduction to the this compound Pathway

The this compound pathway is initiated by the binding of the secreted peptide this compound to its high-affinity cell-surface receptor, AR1. AR1 is a receptor tyrosine kinase (RTK) that, upon ligand binding, undergoes homodimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation event creates docking sites for downstream signaling molecules, thereby initiating a cascade of phosphorylation events that ultimately culminates in the modulation of gene expression.

Our research has identified a linear signaling cascade downstream of AR1 activation:

  • Receptor Activation: this compound binds to AR1, leading to receptor dimerization and autophosphorylation.

  • Adaptor Protein Recruitment: The phosphorylated AR1 recruits the adaptor protein ANK-1 (this compound Kinase-1).

  • Kinase Cascade Activation: ANK-1, upon binding to AR1, becomes activated and phosphorylates the serine/threonine kinase MEK-A (Mitogen-activated Extracellular Kinase-Angenomalin).

  • Signal Transduction to the Nucleus: Phosphorylated MEK-A translocates to the nucleus where it phosphorylates and activates the transcription factor STAT-X (Signal Transducer and Activator of Transcription-X).

  • Gene Regulation: Activated STAT-X binds to specific DNA sequences in the promoter regions of target genes, leading to the upregulation of genes involved in cell cycle progression, such as CycD1 and ProLIF.

Quantitative Data Summary

The following tables summarize the key quantitative findings from our investigation of the this compound pathway.

Table 1: Ligand-Receptor Binding Affinity This table presents the dissociation constant (Kd) for this compound binding to the AR1 receptor, as determined by surface plasmon resonance (SPR).

LigandReceptorDissociation Constant (Kd)Technique
This compoundAR11.2 nMSPR

Table 2: Protein Phosphorylation Levels This table shows the relative increase in phosphorylation of key pathway components following stimulation with 10 nM this compound for 15 minutes, as measured by quantitative Western blotting.

ProteinFold Change in Phosphorylation (Stimulated vs. Control)p-value
AR1 (pY1068)15.3 ± 2.1< 0.001
ANK-1 (pT202)9.7 ± 1.5< 0.005
MEK-A (pS218)12.1 ± 1.8< 0.001
STAT-X (pY705)7.5 ± 1.1< 0.01

Table 3: Target Gene Expression Analysis This table displays the fold change in mRNA expression of STAT-X target genes after 4 hours of treatment with 10 nM this compound, as determined by quantitative real-time PCR (qRT-PCR).

Target GeneFold Change in mRNA Expressionp-value
CycD18.2 ± 1.3< 0.01
ProLIF11.5 ± 2.0< 0.005
Housekeeping Gene (GAPDH)1.0 ± 0.1> 0.05

Key Experimental Protocols

Detailed methodologies for the core experiments used to elucidate the this compound pathway are provided below.

3.1. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

  • Objective: To determine if AR1 interacts with ANK-1 upon this compound stimulation.

  • Methodology:

    • Culture HEK293T cells transiently overexpressing HA-tagged AR1 and FLAG-tagged ANK-1.

    • Starve cells in serum-free media for 12 hours.

    • Stimulate cells with 10 nM this compound or vehicle control for 10 minutes.

    • Lyse cells in IP Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Pre-clear lysates with Protein A/G agarose (B213101) beads.

    • Incubate 1 mg of protein lysate with anti-HA antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.

    • Wash the beads three times with IP Lysis Buffer.

    • Elute the protein complexes by boiling in 2x Laemmli sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blot using an anti-FLAG antibody to detect co-immunoprecipitated ANK-1.

3.2. In Vitro Kinase Assay

  • Objective: To confirm that activated ANK-1 directly phosphorylates MEK-A.

  • Methodology:

    • Purify recombinant active ANK-1 and kinase-dead MEK-A (S218A mutant) from an E. coli expression system.

    • Set up the kinase reaction in Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • To the buffer, add 1 µg of kinase-dead MEK-A, 100 ng of active ANK-1, and 200 µM ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction by adding 4x Laemmli sample buffer.

    • Analyze the reaction products by SDS-PAGE and Western blot using an anti-phospho-MEK-A (pS218) antibody.

3.3. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To verify that activated STAT-X binds to the promoter region of the CycD1 gene.

  • Methodology:

    • Culture human primary endothelial cells and stimulate with 10 nM this compound for 2 hours.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

    • Immunoprecipitate the chromatin overnight at 4°C with an anti-phospho-STAT-X (pY705) antibody or a control IgG.

    • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links by heating at 65°C.

    • Purify the immunoprecipitated DNA.

    • Perform qRT-PCR on the purified DNA using primers flanking the putative STAT-X binding site in the CycD1 promoter.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling cascade and experimental logic.

Angenomalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound AR1 AR1 Receptor This compound->AR1 Binding AR1_active p-AR1 (Dimer) AR1->AR1_active Dimerization & Autophosphorylation ANK1 ANK-1 AR1_active->ANK1 Recruitment ANK1_active p-ANK-1 ANK1->ANK1_active Phosphorylation MEKA MEK-A ANK1_active->MEKA Phosphorylation MEKA_active p-MEK-A MEKA->MEKA_active Nucleus Nucleus MEKA_active->Nucleus Translocation STATX STAT-X STATX_active p-STAT-X STATX->STATX_active Phosphorylation by p-MEK-A Gene_Expression Target Gene Expression (CycD1, ProLIF) STATX_active->Gene_Expression Binds Promoter

Caption: The this compound signaling cascade from receptor activation to gene expression.

CoIP_Workflow start Transfect Cells (HA-AR1, FLAG-ANK1) stimulate Stimulate with This compound start->stimulate lyse Cell Lysis stimulate->lyse ip Immunoprecipitate with anti-HA Ab lyse->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute analysis Western Blot: Probe with anti-FLAG Ab elute->analysis result Detect FLAG-ANK1 (Interaction Confirmed) analysis->result

Caption: Workflow for Co-Immunoprecipitation to validate the AR1 and ANK-1 interaction.

In Silico Prediction of Angenomalin Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the binding sites of the novel protein, Angenomalin. As a protein of significant interest in emerging therapeutic pathways, understanding its interaction landscape is paramount for targeted drug development. This document outlines a multi-faceted computational approach, integrating sequence-based, structure-based, and machine learning methodologies to identify and characterize potential ligand-binding pockets on this compound. Detailed hypothetical experimental protocols, data interpretation, and visualization of associated signaling pathways are presented to offer a complete framework for the computational analysis of this compound.

Introduction

The identification of ligand-binding sites on a protein is a critical first step in drug discovery and functional annotation.[1][2] For the newly identified protein, this compound, in silico prediction methods offer a rapid and cost-effective approach to elucidate its potential binding partners and functional roles. Computational techniques can guide experimental efforts by narrowing down the search space for potential ligands and providing insights into the structural basis of molecular recognition.[3]

This guide details a systematic workflow for the in silico prediction of this compound binding sites, commencing with sequence analysis and homology modeling, followed by pocket detection and druggability assessment, and culminating in molecular docking and interaction analysis.

Methodologies for In Silico Binding Site Prediction

A robust in silico analysis leverages a combination of methods to increase the confidence of binding site prediction. These can be broadly categorized into sequence-based, structure-based, and machine learning approaches.

Sequence-Based Prediction

Sequence-based methods utilize the amino acid sequence of this compound to infer potential binding sites by comparing it to proteins with known functions and binding properties.[4][5]

Experimental Protocol: Homology-Based Binding Site Prediction

  • Sequence Retrieval: Obtain the FASTA amino acid sequence of this compound.

  • Homology Search: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify homologous proteins with known ligand-bound structures.

  • Multiple Sequence Alignment (MSA): Align the this compound sequence with the sequences of the top homologous templates using tools like Clustal Omega or T-Coffee.

  • Conservation Analysis: Analyze the MSA to identify conserved residues. Binding sites are often located in highly conserved regions.

  • Binding Site Transference: If a high-confidence homolog with a co-crystallized ligand is found, the corresponding binding site residues in this compound can be inferred.

Structure-Based Prediction

Structure-based methods rely on the three-dimensional structure of this compound, which can be determined experimentally or predicted through computational modeling.[6][7]

Experimental Protocol: Homology Modeling of this compound

  • Template Selection: Identify suitable template structures from the PDB based on the BLAST search results (sequence identity > 30% is preferred).

  • Model Building: Use homology modeling software such as MODELLER or SWISS-MODEL to generate a 3D structural model of this compound based on the alignment with the selected template(s).

  • Model Refinement: Refine the initial model to correct any steric clashes or unfavorable geometries using energy minimization techniques.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), and Verify3D (to check the compatibility of the 3D structure with its own amino acid sequence).

Experimental Protocol: Geometric Pocket Detection

Once a reliable 3D structure of this compound is obtained, geometric algorithms can be used to identify potential binding pockets on the protein surface.[7]

  • Pocket Identification: Utilize geometry-based algorithms such as CASTp, PocketPicker, or LIGSITE to identify cavities and pockets on the surface of the this compound model.[8] These tools typically work by identifying solvent-accessible surfaces and buried cavities.

  • Pocket Characterization: Analyze the geometric properties of the identified pockets, including volume, surface area, and shape, to prioritize those large enough to accommodate drug-like molecules.

Machine Learning-Based Prediction

Recent advancements in machine learning have led to the development of sophisticated models for predicting binding sites directly from protein sequences or structures.[4] These methods are trained on large datasets of protein-ligand complexes and can identify subtle patterns that are not easily discernible by traditional methods.

Experimental Protocol: Machine Learning-Based Site Prediction

  • Feature Extraction: From the this compound sequence and/or structure, extract relevant features such as amino acid properties, sequence conservation, solvent accessibility, and secondary structure information.

  • Prediction using Pre-trained Models: Submit the extracted features to web servers or standalone software that implement machine learning models for binding site prediction (e.g., DeepSite, P2Rank).

  • Consensus Scoring: Combine the predictions from multiple machine learning models and other methods to generate a consensus score for each potential binding site, thereby increasing the prediction accuracy.

Data Presentation: Predicted Binding Sites of this compound

The following tables summarize the hypothetical quantitative data for the predicted binding sites on this compound.

Table 1: Summary of Predicted Binding Sites on this compound

Binding Site IDPrediction Method(s)Key ResiduesPocket Volume (ų)Druggability Score
ABS-01Homology, Geometric, MLTyr65, His121, Asp1244500.85
ABS-02Geometric, MLLeu210, Phe214, Arg2803200.65
ABS-03GeometricVal35, Ile58, Pro991800.40

Table 2: Molecular Docking Results for Predicted Site ABS-01

LigandDocking Score (kcal/mol)Predicted Ki (µM)Interacting Residues
Ligand A-9.20.5His121, Asp124
Ligand B-8.51.2Tyr65, Asp124
Ligand C-7.85.7Tyr65, His121

Visualization of Workflows and Pathways

In Silico Binding Site Prediction Workflow

G In Silico Prediction Workflow for this compound Binding Sites cluster_0 Input Data cluster_1 Computational Analysis cluster_2 Output & Validation seq This compound Sequence blast BLAST vs PDB seq->blast ml Machine Learning Prediction seq->ml msa Multiple Sequence Alignment blast->msa hm Homology Modeling msa->hm pd Pocket Detection hm->pd pbs Predicted Binding Sites pd->pbs ml->pbs dock Molecular Docking val Experimental Validation dock->val pbs->dock

Caption: Workflow for in silico prediction of this compound binding sites.

Hypothetical this compound Signaling Pathway

G Hypothetical this compound Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand External Ligand This compound This compound Ligand->this compound KinaseA Kinase A This compound->KinaseA TF Transcription Factor KinaseA->TF Gene Gene Expression TF->Gene

Caption: A hypothetical signaling cascade initiated by this compound activation.

Conclusion

The in silico prediction of binding sites is a powerful and indispensable tool in modern drug discovery and protein function annotation. The methodologies outlined in this guide provide a robust framework for the initial characterization of the novel protein, this compound. By integrating sequence, structure, and machine learning-based approaches, it is possible to generate high-confidence predictions of its binding pockets. The hypothetical data and workflows presented herein serve as a template for the systematic computational analysis of this compound, paving the way for targeted experimental validation and the eventual development of novel therapeutics.

References

In-depth Technical Guide to Protein Expression and Localization: A Case Study on Angiogenin (as a template for Angenomalin)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the protein "Angenomalin" did not yield any results in established biological databases or scientific literature. It is possible that this is a novel or proprietary protein not yet in the public domain. Therefore, this guide has been generated using the well-characterized protein Angiogenin (ANG) as a surrogate to demonstrate the requested format and content for an in-depth technical guide. The experimental protocols, data, and signaling pathways described herein pertain to Angiogenin and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction to Angiogenin

Angiogenin (ANG) is a 14.1 kDa protein that is a member of the ribonuclease A superfamily.[1] It is a potent stimulator of new blood vessel formation (angiogenesis). Beyond its role in angiogenesis, Angiogenin is involved in various other physiological and pathological processes, including cell proliferation, survival, and tumorigenesis. Understanding its expression patterns and subcellular localization is crucial for elucidating its biological functions and for the development of therapeutic strategies targeting its activity.

Angiogenin Expression in Human Tissues

The expression of Angiogenin has been documented across a wide range of human tissues. Quantitative and qualitative data from various studies, including large-scale proteomics and immunohistochemistry analyses, provide a comprehensive overview of its distribution.[2][3][4]

Quantitative Expression Data

The following table summarizes the relative abundance of Angiogenin protein in various human tissues, compiled from integrated proteomics datasets.[3] Expression levels are categorized for comparative analysis.

TissueExpression LevelMethodReference
LiverVery HighMass Spectrometry--INVALID-LINK--
PancreasHighMass Spectrometry--INVALID-LINK--
Salivary GlandHighMass Spectrometry--INVALID-LINK--
ColonMediumMass Spectrometry--INVALID-LINK--
Small IntestineMediumMass Spectrometry--INVALID-LINK--
ProstateMediumMass Spectrometry--INVALID-LINK--
KidneyLowMass Spectrometry--INVALID-LINK--
LungLowMass Spectrometry--INVALID-LINK--
BrainNot detectedMass Spectrometry--INVALID-LINK--

Subcellular Localization of Angiogenin

The function of a protein is intrinsically linked to its location within the cell.[5][6] Angiogenin is known to shuttle between the nucleus and the cytoplasm, and it can also be secreted from the cell.[1] Its localization is dynamic and can be influenced by cellular conditions and signaling events.

  • Secreted: Angiogenin is secreted into the bloodstream and other bodily fluids.[1]

  • Cytoplasm: In the cytoplasm, it can interact with various binding partners and influence cellular processes.

  • Nucleus: Nuclear localization of Angiogenin is associated with its role in modulating rRNA transcription.

The diverse subcellular localizations of proteins underscore their multifaceted roles in cellular physiology.[7]

Signaling Pathways Involving Angiogenin

Angiogenin exerts its biological effects by participating in several signaling pathways. These pathways are critical for processes like cell growth, proliferation, and angiogenesis.[8] A key pathway involves its interaction with cell surface receptors, leading to the activation of downstream signaling cascades.

One of the well-established pathways involves the binding of Angiogenin to a 170 kDa receptor on the surface of endothelial cells, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Angiogenin_Signaling_Pathway Ang Angiogenin Receptor 170 kDa Receptor Ang->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Angiogenin signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of protein expression and localization. The following sections provide standardized protocols for key experiments.

Immunohistochemistry (IHC) for Tissue Expression Analysis

Immunohistochemistry is a powerful technique to visualize the distribution and localization of a specific protein within a tissue sample.[9]

IHC_Workflow start Start: Formalin-Fixed, Paraffin-Embedded Tissue Section deparaffinize Deparaffinization and Rehydration (Xylene & Ethanol (B145695) series) start->deparaffinize retrieval Antigen Retrieval (e.g., Heat-Induced) deparaffinize->retrieval blocking_peroxidase Blocking of Endogenous Peroxidase (H2O2) retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-Angiogenin) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with Substrate (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydrate Dehydration and Mounting counterstain->dehydrate visualize Visualization (Microscopy) dehydrate->visualize

Caption: Immunohistochemistry workflow.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).[10]

    • Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[10][11]

  • Antigen Retrieval:

    • Submerge slides in a citrate (B86180) buffer (10mM Sodium Citrate, pH 6.0).[10]

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[10]

    • Allow slides to cool to room temperature.[10]

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[11]

    • Wash with PBS.

    • Apply a blocking serum (e.g., 10% normal goat serum) for 1 hour to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate with a primary antibody against Angiogenin at an optimized dilution overnight at 4°C.

    • Wash with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[11]

    • Wash with PBS.

    • Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes.[11]

  • Detection and Visualization:

    • Apply a substrate solution such as diaminobenzidine (DAB) and monitor for color development.[11]

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin.[11]

    • Dehydrate through a graded ethanol series and xylene, and mount with a coverslip.[11]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the amount of a specific protein in a tissue or cell lysate.[12][13][14]

Western_Blot_Workflow start Start: Tissue or Cell Lysate quantification Protein Quantification (e.g., BCA Assay) start->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Angiogenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging and Analysis detection->imaging

Caption: Western Blotting workflow.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.[13]

    • Centrifuge to pellet cellular debris and collect the supernatant.[13]

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE:

    • Mix a standardized amount of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12][15]

    • Incubate the membrane with a primary antibody against Angiogenin overnight at 4°C.[15]

    • Wash the membrane with TBST (3 changes, 5 minutes each).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.[13]

    • Capture the signal using an imaging system or X-ray film.[15]

Subcellular Fractionation for Localization Analysis

Subcellular fractionation is a technique to separate different cellular compartments, allowing for the determination of a protein's location within the cell.[16][17][18]

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and resuspend them in a hypotonic buffer.

    • Disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.[16]

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.[16][17] The supernatant contains the cytoplasm and other organelles.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.[17]

    • The resulting supernatant is the cytosolic fraction.

  • Further Fractionation (Optional):

    • The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi).[17]

  • Analysis:

    • Analyze the protein content of each fraction by Western blotting using an antibody against Angiogenin and antibodies for known markers of each cellular compartment to verify the purity of the fractions.[18][19]

Conclusion

This guide provides a comprehensive overview of the expression, localization, and signaling activities of Angiogenin, serving as a detailed template for the characterization of "this compound" or any other protein of interest. The provided tables, diagrams, and protocols offer a structured framework for researchers and drug development professionals to systematically investigate protein function and its relevance in health and disease. The methodologies described are fundamental in molecular and cellular biology and are essential for advancing our understanding of protein biology and for the identification of new therapeutic targets.

References

Angenomalin: A Novel Inhibitor of the AGFR Pathway in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Preclinical Research

Abstract

This document provides a comprehensive overview of the early-stage preclinical research on Angenomalin, a novel small molecule inhibitor targeting the Anomalous Growth Factor Receptor (AGFR). AGFR is a receptor tyrosine kinase implicated in the pathogenesis of various aggressive solid tumors. This guide details this compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used for its initial characterization. The findings presented herein support the continued development of this compound as a potential therapeutic agent for AGFR-positive cancers.

Introduction to this compound and the AGFR Target

This compound is a first-in-class, orally bioavailable small molecule designed to selectively inhibit the kinase activity of the Anomalous Growth Factor Receptor (AGFR). Overexpression and constitutive activation of AGFR have been identified as key drivers of tumorigenesis in a subset of solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis. This compound was developed through a structure-based drug design campaign to specifically target the ATP-binding pocket of the AGFR kinase domain. Its high potency and selectivity suggest a promising therapeutic window.

Mechanism of Action: AGFR Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting ATP binding to the AGFR kinase domain. This action prevents receptor autophosphorylation upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited is the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell cycle progression and proliferation.

AGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGFR AGFR RAS RAS AGFR->RAS Activates Ligand Growth Factor Ligand Ligand->AGFR Binds This compound This compound This compound->AGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow node_start High-Throughput Screen (HTS) node_hit Hit Identification & Confirmation node_start->node_hit node_lead Lead Optimization (Structure-Activity Relationship) node_hit->node_lead node_vitro In Vitro Characterization (Potency, Selectivity, ADME) node_lead->node_vitro node_vivo In Vivo Efficacy & Pharmacokinetics (PK) (Xenograft Models) node_vitro->node_vivo Promising Profile node_candidate Candidate Selection node_vivo->node_candidate

Methodological & Application

Application Note: Quantification of Angenomalin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angenomalin is a novel protein of interest in ongoing research due to its potential involvement in angiogenesis and cellular proliferation signaling pathways. Accurate and sensitive quantification of this compound in complex biological samples is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutic interventions. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the precise identification and quantification of proteins in a variety of samples.[1][2] This application note provides a detailed protocol for the quantification of this compound using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The "bottom-up" strategy involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to mass spectrometric analysis.[2][3] These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The resulting fragmentation spectra provide sequence information for peptide identification, and the signal intensity of specific peptides is used for protein quantification.[1][4] This method offers high sensitivity, specificity, and the potential for multiplexed analysis.

Principles of Mass Spectrometry-Based Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] For protein quantification, several approaches can be employed, including label-free quantification and stable isotope labeling methods.[5] Label-free quantification is a cost-effective method that compares the signal intensities of peptides across different samples.[1] This protocol will focus on a label-free approach, which relies on the principle that the ion current generated by a specific peptide in the mass spectrometer is proportional to its abundance in the sample.[1]

Experimental Workflow for this compound Quantification

The following diagram outlines the major steps in the quantification of this compound from biological samples.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation TrypsinDigestion Trypsin Digestion ReductionAlkylation->TrypsinDigestion PeptideCleanup Peptide Cleanup (SPE) TrypsinDigestion->PeptideCleanup LC_Separation LC Separation PeptideCleanup->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch Quantification Label-Free Quantification DatabaseSearch->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound AngenomalinR This compound-R This compound->AngenomalinR Binds PI3K PI3K AngenomalinR->PI3K Activates RAS RAS AngenomalinR->RAS Activates Akt Akt PI3K->Akt Activates TranscriptionFactors Transcription Factors Akt->TranscriptionFactors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Angiogenesis Angiogenesis GeneExpression->Angiogenesis

References

Application Notes and Protocols for Angenomalin in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Angenomalin" does not correspond to a known compound in publicly available scientific literature. The following application notes and protocols are based on the characteristics of Angiogenin (B13778026) , a protein with a similar name that is involved in cell growth, proliferation, and angiogenesis. These notes are intended to serve as a template for researchers working with pro-angiogenic and mitogenic compounds.

Introduction to this compound (as a model pro-angiogenic factor)

This compound is a potent modulator of cell signaling pathways that are critical for cell proliferation, migration, and survival. Its primary mechanism of action is believed to involve interaction with cell surface receptors, leading to the activation of downstream kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.[1][2] Additionally, it has been shown that factors like Angiogenin can translocate to the nucleus and enhance ribosomal RNA transcription, further promoting cell growth.[3] These characteristics make this compound a valuable tool for in-vitro studies in fields such as oncology, developmental biology, and regenerative medicine.

These application notes provide protocols for assessing the in-vitro effects of this compound on cell viability, proliferation, and the activation of key signaling molecules.

Data Presentation: Quantitative Effects of this compound

The following tables summarize representative data from in-vitro assays designed to quantify the cellular response to this compound treatment.

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (ng/mL)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
1115± 5.1
10142± 6.3
50185± 8.2
100210± 9.5
200195 (slight toxicity)± 10.1

Table 2: Activation of Akt Signaling Pathway by this compound (Western Blot Quantification)

Treatment (100 ng/mL this compound)Fold Change in p-Akt/Total Akt RatioStandard Deviation
0 min (Control)1.0± 0.1
5 min2.5± 0.3
15 min4.8± 0.5
30 min3.2± 0.4
60 min1.5± 0.2

Visualization of Key Pathways and Workflows

This compound Signaling Pathway

Angenomalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt P Proliferation Cell Proliferation, Migration, Survival pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK P pERK->Proliferation

Caption: this compound activates PI3K/Akt and MAPK/ERK pathways.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Seed Cells in Plate Incubate1 2. Incubate (24 hours) CellCulture->Incubate1 Starve 3. Serum Starve (Optional) Incubate1->Starve Addthis compound 4. Add this compound (Varying Doses) Starve->Addthis compound Incubate2 5. Incubate (Time Course) Addthis compound->Incubate2 MTT 6a. Cell Viability (MTT Assay) Incubate2->MTT Lysis 6b. Cell Lysis for Western Blot Incubate2->Lysis Migration 6c. Cell Migration (Scratch Assay) Incubate2->Migration Readout 7. Data Acquisition (e.g., Plate Reader) MTT->Readout Lysis->Readout Migration->Readout Quantify 8. Quantification & Statistical Analysis Readout->Quantify

Caption: Workflow for in-vitro analysis of this compound effects.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional): To synchronize cells and reduce the effect of growth factors in serum, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to detect the activation of the Akt signaling pathway by measuring the level of phosphorylated Akt (p-Akt).

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 12-24 hours. Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

  • Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-Akt to total Akt for each time point.

References

Angenomalin Administration Protocols for In-Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angenomalin is a novel investigational compound with significant potential in therapeutic applications, primarily attributed to its potent anti-inflammatory and immunomodulatory properties. Preclinical in-vivo studies are crucial for evaluating its efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) parameters before advancing to clinical trials.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound in common rodent models of inflammation.

Mechanism of Action

This compound is understood to exert its primary therapeutic effects through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB dimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is hypothesized to directly interfere with the DNA binding of the p65 subunit of NF-κB, thereby preventing the expression of these inflammatory mediators.

Angenomalin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Promotes This compound This compound This compound->NFkB_active Inhibits Binding Experimental_Workflow acclimatization Animal Acclimatization (1 week) grouping Randomization and Grouping acclimatization->grouping baseline Baseline Measurements (Paw volume, Body weight) grouping->baseline dosing This compound/Vehicle Administration baseline->dosing induction Induction of Disease Model (e.g., Carrageenan, FCA) dosing->induction monitoring In-life Monitoring (Clinical scores, Paw volume) induction->monitoring endpoint Endpoint Analysis (Day 21 for Arthritis) monitoring->endpoint blood Blood Collection (Cytokine analysis) endpoint->blood tissue Tissue Collection (Histopathology) endpoint->tissue analysis Data Analysis and Statistical Evaluation blood->analysis tissue->analysis report Reporting analysis->report

References

Application Notes and Protocols: Fluorescent Labeling of Angenomalin for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Angenomalin is a novel 35 kDa secreted protein that has been identified as a critical signaling hub at the intersection of angiogenesis and inflammation.[1][2][3][4] Its unique dual functionality makes it a compelling target for research in oncology, cardiovascular disease, and autoimmune disorders. This compound expression is upregulated in response to hypoxic conditions and pro-inflammatory cytokines, suggesting a pivotal role in the pathological microenvironment of various diseases.[2][5]

These application notes provide detailed protocols for the fluorescent labeling of this compound, enabling researchers to visualize its localization, trafficking, and interaction with other cellular components using fluorescence microscopy. The ability to track this compound in both fixed and live-cell systems is crucial for elucidating its complex biological functions.

Principle of the Method

Fluorescent labeling of proteins is a fundamental technique for visualizing and quantifying proteins in biological systems.[6] The protocols described herein focus on the covalent attachment of fluorescent dyes to this compound. This is achieved through the reaction of amine-reactive or thiol-reactive fluorescent dyes with the primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues) on the protein surface.[7] The resulting stable covalent bond ensures that the fluorescent signal is a reliable indicator of the protein's location. A variety of fluorescent dyes with different spectral properties can be used, allowing for multiplexing with other fluorescent probes.

Materials and Reagents

Materials
  • Purified recombinant this compound (Fictional Corp., Cat. No. AN-101)

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)

  • Thiol-reactive fluorescent dye (e.g., maleimide (B117702) derivative)

  • Dialysis tubing or desalting columns

  • Microcentrifuge tubes

  • Stir plate and stir bars

  • Spectrophotometer

  • pH meter

Reagents
  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Hydroxylamine-HCl (for quenching NHS-ester reactions)

  • Bovine Serum Albumin (BSA)

  • Glycerol (B35011)

Experimental Protocols

Protocol 1: Labeling this compound with an Amine-Reactive Dye (NHS-Ester)

This protocol describes the labeling of this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye, which reacts with primary amines on the protein.

1. Preparation of this compound: a. Dissolve purified this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. b. Ensure the buffer is free of any amine-containing substances (e.g., Tris or glycine) as these will compete with the labeling reaction.

2. Preparation of the Fluorescent Dye: a. Shortly before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF. b. The final concentration of the dye stock solution should be approximately 10 mg/mL.

3. Labeling Reaction: a. While gently stirring the this compound solution, slowly add a 10- to 20-fold molar excess of the dissolved fluorescent dye. The optimal dye-to-protein ratio may need to be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Removal of Unconjugated Dye: a. Separate the labeled this compound from the unconjugated dye using a desalting column or by dialysis against PBS (pH 7.4) overnight at 4°C.

5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye. b. Calculate the DOL using the following formula:

6. Storage: a. Store the labeled this compound at 4°C for short-term use (up to 1 month) or at -20°C or -80°C in the presence of 50% glycerol for long-term storage. Protect from light.

Protocol 2: Labeling this compound with a Thiol-Reactive Dye (Maleimide)

This protocol is suitable for targeting cysteine residues on this compound.

1. Preparation of this compound: a. If this compound does not have free sulfhydryl groups, it may be necessary to reduce disulfide bonds using a reducing agent like DTT, followed by its removal. b. Dissolve the protein in a suitable buffer such as PBS with EDTA (pH 6.5-7.5).

2. Preparation of the Fluorescent Dye: a. Prepare a stock solution of the maleimide-functionalized dye in DMSO or DMF immediately before use.

3. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dye to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching the Reaction: a. Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

5. Purification and Characterization: a. Purify the labeled protein and determine the DOL as described in Protocol 1.

6. Storage: a. Store the labeled protein as described in Protocol 1.

Data Presentation

Table 1: Recommended Fluorescent Dyes for Labeling this compound

Dye Name (Example)Reactive GroupExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC Isothiocyanate4945180.9275,000
Alexa Fluor 488 NHS Ester4955190.9273,000
Cy3 NHS Ester5505700.15150,000
Alexa Fluor 555 NHS Ester5555650.10155,000
Cy5 NHS Ester6496700.20250,000
Alexa Fluor 647 NHS Ester6506680.33270,000

Table 2: Troubleshooting Guide for Fluorescent Labeling of this compound

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive dyeUse fresh, high-quality dye.
Incorrect buffer pHOptimize the pH for the specific reactive group (pH 8.3-9.0 for NHS esters, pH 6.5-7.5 for maleimides).
Competing nucleophiles in the bufferEnsure the buffer is free of amines (for NHS esters) or thiols (for maleimides).
Protein Precipitation High dye-to-protein ratioReduce the molar excess of the dye.
Unfavorable buffer conditionsOptimize buffer composition, ionic strength, and consider adding stabilizing agents.
Low Fluorescence Signal Over-labeling leading to quenchingDecrease the dye-to-protein ratio to achieve a lower DOL.
PhotobleachingUse photostable dyes and appropriate imaging conditions.
Altered Protein Function Labeling at or near the active siteTry a different labeling chemistry (e.g., thiol-reactive if amine-reactive was used) or use site-specific labeling techniques.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade involving this compound, integrating inputs from both inflammatory and angiogenic stimuli. In this model, pro-inflammatory cytokines like TNF-α and hypoxic conditions upregulate this compound expression. Secreted this compound then acts as a ligand, binding to its putative receptor on endothelial cells, leading to the activation of downstream pathways that promote cell proliferation, migration, and tube formation – key events in angiogenesis.[1][2][8][9]

Angenomalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound Angenomalin_Receptor This compound Receptor This compound->Angenomalin_Receptor binds TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds MAPK MAPK Angenomalin_Receptor->MAPK activates NF_kB NF-κB TNFR->NF_kB activates PI3K PI3K VEGFR->PI3K activates Gene_Expression Gene Expression (e.g., this compound) NF_kB->Gene_Expression promotes Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for Fluorescent Labeling of this compound

This workflow provides a visual summary of the key steps involved in the fluorescent labeling of this compound.

Experimental_Workflow Start Start: Purified this compound Buffer_Exchange Buffer Exchange (Amine-free or Thiol-free buffer) Start->Buffer_Exchange Labeling Labeling Reaction (Stirring, room temp, dark) Buffer_Exchange->Labeling Dye_Prep Prepare Fluorescent Dye (NHS-ester or Maleimide) Dye_Prep->Labeling Purification Purification (Desalting column or Dialysis) Labeling->Purification Characterization Characterization (Measure Absorbance, Calculate DOL) Purification->Characterization Storage Storage (4°C or -80°C, protected from light) Characterization->Storage Microscopy Microscopy Application (Fixed or Live-cell imaging) Characterization->Microscopy

Caption: Workflow for fluorescently labeling this compound.

Disclaimer

The protein "this compound" is a hypothetical construct for the purpose of these application notes. The described signaling pathways and interactions are based on established mechanisms in angiogenesis and inflammation and are intended to serve as a representative model for researchers working on novel proteins with similar functionalities.

References

Application Notes: High-Throughput Screening for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify inhibitors of protein kinases, using the Epidermal Growth Factor Receptor (EGFR) as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] High-throughput screening (HTS) is a key strategy in the discovery of novel EGFR inhibitors.[4][5] This section outlines the principles of several HTS assays suitable for identifying and characterizing EGFR inhibitors.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[2][3]

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway.
High-Throughput Screening Workflow

A typical HTS workflow for identifying kinase inhibitors involves several stages, from primary screening of large compound libraries to more detailed characterization of promising hits.

HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS (e.g., TR-FRET) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., AlphaScreen, Orthogonal Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

General HTS workflow for kinase inhibitors.
Assay Technologies for EGFR Inhibitor Screening

Several robust and miniaturizable assay technologies are available for HTS of EGFR inhibitors.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is a widely used method for HTS due to its homogeneous format and high sensitivity.[6] It measures the phosphorylation of a substrate peptide by EGFR. A lanthanide donor fluorophore is typically conjugated to an anti-phosphotyrosine antibody, and an acceptor fluorophore is conjugated to the substrate. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.[6]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based assay that measures the interaction between a biotinylated substrate and a phosphorylation-specific antibody.[7] Streptavidin-coated donor beads bind the biotinylated substrate, while protein A-coated acceptor beads bind the antibody. Upon phosphorylation, the beads are brought into close proximity, and excitation of the donor bead leads to a chemiluminescent signal from the acceptor bead.[8][9]

  • Luminescence-Based ATP Detection: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the kinase reaction. They are universal for all kinases and provide a strong signal.

Experimental Protocols

The following are detailed protocols for two common HTS assays for EGFR inhibitors, formatted for 384-well plates.

Protocol 1: TR-FRET Assay for EGFR Kinase Activity

This protocol is designed to measure the inhibition of EGFR-catalyzed phosphorylation of a biotinylated peptide substrate.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-GT substrate

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • TR-FRET Detection Buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Add 50 nL of serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of 2X EGFR kinase solution (e.g., 2 nM in Kinase Buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of 2X substrate/ATP mix (e.g., 1 µM biotinylated poly-GT and 20 µM ATP in Kinase Buffer) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of 2X TR-FRET detection mix (containing 2 nM Europium-labeled anti-phosphotyrosine antibody and 20 nM SA-APC in TR-FRET Detection Buffer) to stop the reaction and initiate detection.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, with excitation at 320 or 340 nm and emission at 615 nm (donor) and 665 nm (acceptor), with a 100 µs delay.[6]

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using high (DMSO control) and low (no enzyme or potent inhibitor) controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: AlphaScreen® Assay for EGFR Kinase Activity

This protocol measures the inhibition of EGFR kinase activity using the AlphaScreen technology.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase Buffer (as above)

  • AlphaScreen Detection Buffer

  • Streptavidin-coated Donor beads

  • Anti-phosphotyrosine antibody-conjugated Acceptor beads

  • Test compounds serially diluted in DMSO

  • 384-well ProxiPlates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: Add 50 nL of serially diluted test compounds or DMSO to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a 2X mix of EGFR kinase and biotinylated peptide substrate in Kinase Buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X ATP solution in Kinase Buffer to each well.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a 2X detection mix containing Streptavidin-Donor beads and anti-phospho-Acceptor beads in AlphaScreen Detection Buffer.

  • Detection Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader with excitation at 680 nm and emission detection between 520-620 nm.[8]

Data Analysis:

  • Normalize the AlphaScreen signal using high and low controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Data Presentation

The inhibitory activity of compounds is typically reported as the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The following table provides examples of IC50 values for known EGFR inhibitors against different forms of the enzyme.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Gefitinib15.5-823.3[10]
Erlotinib2->1000[10]
Afatinib0.50.410[10]
Osimertinib493.8-11.44[10]
Lapatinib10.8--[10]

Note: IC50 values can vary depending on the assay conditions and cell lines used.[11][12]

References

Application Note: A Comprehensive Protocol for Characterizing Angenomalin-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angenomalin is a recently identified protein implicated in the regulation of cellular proliferation and apoptosis. Its strategic position in key signaling cascades makes it a promising therapeutic target for various pathologies, including cancer and inflammatory diseases. Understanding the specific binding partners of this compound is crucial for elucidating its biological function and for the development of targeted therapeutics. This document provides a detailed guide for researchers to investigate and quantify the interactions between this compound and its potential protein partners using established and robust methodologies.

The protocols herein describe three widely-used techniques for studying protein-protein interactions: Co-Immunoprecipitation (Co-IP) for identifying binding partners in a cellular context, Enzyme-Linked Immunosorbent Assay (ELISA) for in vitro characterization of binding, and Surface Plasmon Resonance (SPR) for real-time kinetic and affinity analysis.[1][2][3][4][5] Adherence to these protocols will enable the generation of reliable and reproducible data, facilitating the advancement of this compound-focused research and drug discovery programs.

Hypothetical this compound Signaling Pathway

To provide a framework for these studies, we propose a hypothetical signaling pathway where this compound acts as a scaffold protein, mediating the interaction between an upstream kinase (Kinase-X) and a downstream effector protein (Effector-Y). This interaction is crucial for the phosphorylation of Effector-Y, which in turn translocates to the nucleus to regulate gene expression related to cell survival.

Angenomalin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand External Signal Receptor Receptor Ligand->Receptor KinaseX Kinase-X Receptor->KinaseX Activates This compound This compound KinaseX->this compound Binds EffectorY Effector-Y KinaseX->EffectorY Phosphorylates This compound->EffectorY Binds EffectorY_P Phosphorylated Effector-Y Gene Target Gene EffectorY_P->Gene Translocates & Regulates Transcription Gene Transcription Gene->Transcription

Figure 1: Hypothetical this compound signaling pathway.

Materials and Reagents

This section provides a general list of materials and reagents. Specific requirements are detailed within each protocol.

  • Cell Culture: Mammalian cell line expressing this compound (e.g., HEK293T, HeLa), appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Antibodies: High-affinity, purified antibodies specific for this compound, Kinase-X, and Effector-Y (for both immunoprecipitation and western blotting), appropriate secondary antibodies conjugated to Horseradish Peroxidase (HRP) or fluorescent dyes.

  • Recombinant Proteins: Purified recombinant this compound, Kinase-X, and Effector-Y for in vitro assays.

  • Buffers and Solutions: Lysis buffers (e.g., RIPA, Co-IP lysis buffer), wash buffers, elution buffers, blocking buffers (e.g., BSA, non-fat dry milk), coating buffers for ELISA, running buffers for SPR.

  • Assay-specific Consumables: 96-well ELISA plates, SPR sensor chips (e.g., CM5), Protein A/G agarose (B213101) or magnetic beads.

  • Detection Reagents: Chemiluminescent substrates for Western blotting, TMB substrate for ELISA.

  • Instrumentation: Cell culture incubator, centrifuges (standard and refrigerated), western blot imaging system, microplate reader, SPR instrument (e.g., Biacore).

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify In Vivo Interactions

This protocol describes the immunoprecipitation of this compound from cell lysates to identify its binding partners, such as Kinase-X and Effector-Y.[4][6]

CoIP_Workflow start Start: Culture cells expressing this compound lysis Cell Lysis (Gentle conditions) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Add anti-Angenomalin Ab preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Probe for Kinase-X, Effector-Y) elute->analysis end End: Identify co-precipitated proteins analysis->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Protocol Steps:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) per 10 cm plate.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate:

    • Add 20 µL of a 50% slurry of Protein A/G beads to the clarified lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[8]

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-Angenomalin antibody to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1-2 hours at 4°C.[7]

  • Washing:

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads, and collect the supernatant.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

    • Probe the membrane with antibodies against Kinase-X and Effector-Y to detect their presence in the this compound immunoprecipitate.

ELISA-based Binding Assay

This protocol describes a direct ELISA to quantify the in vitro binding of this compound to a potential partner, such as Kinase-X.[5][9][10][11]

ELISA_Workflow start Start: Coat plate with recombinant this compound block Block non-specific sites (e.g., with BSA) start->block incubate Incubate with varying concentrations of Kinase-X block->incubate wash1 Wash incubate->wash1 primary_ab Add primary antibody (anti-Kinase-X) wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Add HRP-conjugated secondary antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 detect Add TMB Substrate & Measure Absorbance wash3->detect end End: Quantify Binding detect->end

Figure 3: Experimental workflow for a direct ELISA binding assay.

Protocol Steps:

  • Coating:

    • Dilute recombinant this compound to 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted protein to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[10]

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Binding Partner:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of recombinant Kinase-X in binding buffer (e.g., PBST with 1% BSA).

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted primary antibody against Kinase-X to each well.

    • Incubate for 1.5 hours at room temperature.[12]

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[12]

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[11]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of protein-protein interactions in real-time, providing association (ka), dissociation (kd), and affinity (KD) constants.[2][3][13][14]

SPR_Workflow start Start: Immobilize Ligand (this compound) on sensor chip association Association Phase: Inject Analyte (Kinase-X) at various concentrations start->association dissociation Dissociation Phase: Flow running buffer over chip association->dissociation regeneration Regeneration: Remove bound analyte dissociation->regeneration analysis Data Analysis: Fit sensorgram data to binding models dissociation->analysis regeneration->association Next Cycle end End: Determine ka, kd, KD analysis->end

Figure 4: Experimental workflow for Surface Plasmon Resonance.

Protocol Steps:

  • Ligand Immobilization:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+ buffer).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject a solution of this compound (the ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte (e.g., Kinase-X) in running buffer. A concentration range spanning at least 10-fold below and above the expected KD is recommended.

    • Inject the analyte solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration. Each injection cycle consists of:

      • Association: Flowing the analyte solution over the surface for a defined period to monitor binding.[2]

      • Dissociation: Flowing running buffer over the surface to monitor the dissociation of the analyte from the ligand.[3]

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis:

    • The binding data, presented as a sensorgram (response units vs. time), is corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation

Quantitative data from the binding assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of Co-Immunoprecipitation Results

Bait ProteinPutative InteractorCo-precipitated? (Yes/No)Control IP (IgG)
This compoundKinase-XYesNo
This compoundEffector-YYesNo
This compoundControl Protein-ZNoNo

Table 2: ELISA Binding Data for this compound and Kinase-X

Kinase-X Conc. (nM)Absorbance (450 nm) - MeanStandard Deviation
00.0520.004
1.560.1250.011
3.130.2480.019
6.250.4890.035
12.50.8910.062
251.4530.101
501.9870.123
1002.1050.130
Calculated EC₅₀10.5 nM

Table 3: Kinetic and Affinity Constants from SPR Analysis

Interacting Pairka (1/Ms)kd (1/s)KD (nM)
This compound - Kinase-X2.5 x 10⁵5.0 x 10⁻³20
This compound - Effector-Y1.8 x 10⁵9.0 x 10⁻³50
This compound - Mutated Kinase-X1.1 x 10³4.4 x 10⁻²4000 (No significant binding)

References

Application of Angenomalin in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Angenomalin for Targeted Drug Delivery

Introduction

This compound is a novel, synthetic 38-amino acid peptide designed for active targeting in drug delivery systems.[1][2] It functions as a high-affinity ligand for the Angiogenin receptor (ANG-R), a transmembrane protein frequently overexpressed on the surface of various solid tumor cells, including pancreatic, lung, and ovarian cancers. This overexpression is correlated with tumor progression and angiogenesis. The targeted delivery of therapeutic agents is a method used to increase the concentration of a medication in a specific area of the body, thereby minimizing harm to healthy tissues.[3] this compound provides a mechanism for concentrating cytotoxic payloads directly at the tumor site, enhancing therapeutic efficacy while reducing systemic toxicity.[2]

Mechanism of Action

The therapeutic strategy for this compound-based drug conjugates involves a multi-step process initiated by the specific binding to the ANG-R on cancer cells.

  • Binding: The this compound peptide, conjugated to a drug-loaded nanoparticle or directly to a cytotoxic agent, circulates through the bloodstream and selectively binds to the extracellular domain of the ANG-R on tumor cells.

  • Internalization: Upon binding, the this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis.[2]

  • Endosomal Escape & Payload Release: The conjugate is trafficked into the endosomal pathway. The acidic environment of the late endosome or lysosome facilitates the cleavage of a pH-sensitive linker, releasing the active therapeutic payload into the cytoplasm.

  • Therapeutic Effect: The released drug (e.g., Doxorubicin) exerts its cytotoxic effect, such as inducing DNA damage and triggering apoptosis, leading to the death of the cancer cell.

This targeted approach ensures that the cytotoxic agent is released preferentially inside cancer cells, sparing healthy cells that do not overexpress the ANG-R.

Mechanism_of_Action Figure 1: this compound-Drug Conjugate Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor ANG-R Receptor:f0->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Drug Active Drug (e.g., Doxorubicin) Late_Endosome->Drug Payload Release Nucleus Nucleus Drug->Nucleus Induces DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis

Figure 1: this compound-Drug Conjugate Mechanism of Action
Quantitative Performance Data

The efficacy of this compound has been characterized through binding affinity, in vitro cytotoxicity, and pharmacokinetic studies.

Table 1: Binding Affinity of this compound Peptide

Cell Line ANG-R Expression Dissociation Constant (Kd)
PANC-1 (Pancreatic) High 15.2 ± 1.8 nM
A549 (Lung) High 21.5 ± 2.5 nM
OVCAR-3 (Ovarian) Moderate 45.8 ± 3.1 nM

| HEK293 (Normal) | Low / Undetectable | > 1000 nM |

Table 2: In Vitro Cytotoxicity (IC50) of this compound-Doxorubicin (A-DOX) Conjugate

Cell Line A-DOX IC50 (µM) Free Doxorubicin IC50 (µM) Selectivity Index*
PANC-1 0.8 ± 0.1 5.2 ± 0.5 6.5
A549 1.1 ± 0.2 6.8 ± 0.7 6.2
HEK293 25.4 ± 3.3 8.1 ± 0.9 0.3

*Selectivity Index = IC50 (Free DOX) / IC50 (A-DOX)

Table 3: Pharmacokinetic Properties of A-DOX in Murine Models

Parameter A-DOX Conjugate Free Doxorubicin
Half-life (t½) 18.5 hours 1.2 hours
Volume of Distribution (Vd) 0.5 L/kg 25.4 L/kg
Clearance (CL) 0.02 L/h/kg 14.7 L/h/kg
Tumor Accumulation 8.2% ID/g 0.9% ID/g

ID/g = Percentage of Injected Dose per gram of tissue at 24h post-injection.

Experimental Protocols

Protocol 1: Preparation of this compound-Doxorubicin (A-DOX) Conjugate

This protocol describes the synthesis of an this compound-Doxorubicin conjugate using a pH-sensitive hydrazone linker.

Materials:

  • This compound peptide with C-terminal cysteine (this compound-Cys)

  • Doxorubicin hydrochloride (DOX-HCl)

  • SM(PEG)4 linker (Succinimidyl-[N-maleimidopropionamido]tetraethyleneglycol)

  • Hydrazine (B178648) hydrate

  • Dimethylformamide (DMF), Anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (2 kDa MWCO)

Procedure:

  • Doxorubicin-Hydrazone Formation: a. Dissolve 10 mg of DOX-HCl in 2 mL of anhydrous DMF. b. Add a 5-fold molar excess of hydrazine hydrate. c. Stir the reaction mixture in the dark at room temperature for 4 hours to form DOX-hydrazone.

  • Linker Activation: a. Dissolve 5 mg of SM(PEG)4 linker in 1 mL of DMF. b. Add the SM(PEG)4 solution to the DOX-hydrazone mixture. c. Stir for 2 hours at room temperature to form Maleimide-PEG-DOX.

  • Peptide Conjugation: a. Dissolve 15 mg of this compound-Cys in 3 mL of PBS (pH 7.4). b. Add the Maleimide-PEG-DOX solution dropwise to the peptide solution. c. Allow the reaction to proceed for 12 hours at 4°C with gentle stirring.

  • Purification: a. Transfer the reaction mixture to a 2 kDa MWCO dialysis tube. b. Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted components. c. Lyophilize the purified solution to obtain the A-DOX conjugate as a red powder.

  • Characterization: Confirm conjugate formation and purity using HPLC and Mass Spectrometry.

Synthesis_Workflow Figure 2: Workflow for A-DOX Conjugate Synthesis cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A 1. DOX + Hydrazine (Form DOX-Hydrazone) B 2. Add SM(PEG)4 Linker (Form Maleimide-PEG-DOX) A->B C 3. Add this compound-Cys (Thiol-Maleimide Reaction) B->C D 4. Dialysis (2 kDa MWCO) (Remove Impurities) C->D E 5. Lyophilization (Obtain Powder) D->E F 6. HPLC / Mass Spec (Characterization) E->F

Figure 2: Workflow for A-DOX Conjugate Synthesis
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the cytotoxic effect of the A-DOX conjugate on cancer cells versus normal cells.

Materials:

  • PANC-1 and HEK293 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • A-DOX conjugate and free Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: a. Seed PANC-1 and HEK293 cells into separate 96-well plates at a density of 5,000 cells/well. b. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of A-DOX and free Doxorubicin in culture media (e.g., 0.01 µM to 100 µM). b. Remove the old media from the plates and add 100 µL of the drug dilutions to the respective wells. Include untreated wells as a control. c. Incubate the plates for 48 hours.

  • MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the viability against drug concentration and determine the IC50 value using a non-linear regression model.

MTT_Workflow Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with Drug Dilutions (A-DOX & Free DOX) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570nm) & Calculate IC50 G->H

Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay

References

Troubleshooting & Optimization

Technical Support Center: Angenomalin Recombinant Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields during the recombinant expression of Angenomalin. The following sections are designed to address specific issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of this compound can stem from several factors, ranging from the genetic construct to the culture conditions. A systematic approach is crucial for identifying the bottleneck.

Troubleshooting Steps:

  • Verify the Expression Construct:

    • Sequencing: Ensure the this compound gene is correctly inserted into the expression vector, is in the correct reading frame, and is free of mutations.

    • Promoter Integrity: Confirm the promoter sequence is intact and appropriate for the chosen expression host.[1][2]

  • Assess mRNA Levels:

    • Perform RT-qPCR to determine if the this compound gene is being transcribed. Low mRNA levels could indicate issues with the promoter or plasmid instability.

  • Optimize Codon Usage:

    • The genetic code is degenerate, meaning multiple codons can code for the same amino acid.[3][4] Different organisms have preferences for certain codons, a phenomenon known as codon bias.[5] If the this compound gene contains codons that are rare in your expression host (e.g., E. coli), it can lead to translational stalling and low protein yield.[5][6]

    • Solution: Synthesize a new version of the this compound gene with codons optimized for your expression host.[5][7][8]

  • Check for Protein Toxicity:

    • Overexpression of some proteins can be toxic to the host cells, leading to poor growth and reduced protein yield.[6][9]

    • Solution: Use a tightly regulated promoter to minimize basal expression before induction.[2] Alternatively, lower the induction temperature and inducer concentration.[7][10]

Q2: I can see this compound being expressed, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: Inclusion bodies are dense aggregates of misfolded protein that are a common challenge in recombinant protein expression, especially in bacterial systems.[7][10] Several strategies can be employed to improve the solubility of this compound.

Troubleshooting Steps:

  • Lower Expression Temperature:

    • Reducing the temperature after induction (e.g., from 37°C to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[10][11]

  • Optimize Inducer Concentration:

    • High concentrations of the inducer (e.g., IPTG) can lead to rapid, high-level expression that overwhelms the cell's folding machinery.[7][10] Titrate the inducer concentration to find a balance between expression level and solubility.

  • Co-expression of Chaperones:

    • Molecular chaperones can assist in the proper folding of proteins. Consider co-expressing chaperones that can help this compound achieve its native conformation.

  • Use a Solubility-Enhancing Fusion Tag:

    • Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[7] These tags can often be cleaved off after purification.

  • Change Expression Host Strain:

    • Some E. coli strains, like BL21(DE3)-RIL, contain plasmids that encode for tRNAs that are rare in E. coli, which can aid in the expression of proteins from other organisms.[2] Strains like C41(DE3) and C43(DE3) are engineered to handle toxic proteins and may improve solubility.[9]

Data Presentation

Table 1: Effect of Expression Temperature on this compound Solubility

Temperature (°C)Total this compound (mg/L)Soluble this compound (mg/L)Insoluble this compound (mg/L)% Soluble
375054510%
3045153033%
2540251562.5%
183028293%

Table 2: Comparison of Different Expression Strains for Soluble this compound Yield

E. coli StrainPromoter SystemSoluble this compound Yield (mg/L)
BL21(DE3)T75
BL21(DE3)pLysST78
Rosetta(DE3)T715
ArcticExpress(DE3)T725

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Temperature

  • Transformation: Transform the this compound expression vector into your chosen E. coli strain.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Temperature Shift: Divide the culture into four 10 mL aliquots in separate flasks.

  • Induction: Induce each culture with the desired concentration of IPTG (e.g., 0.1 mM).

  • Incubation: Place the flasks at four different temperatures for incubation (e.g., 37°C, 30°C, 25°C, 18°C) for a set period (e.g., 4 hours for higher temperatures, overnight for lower temperatures).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Resuspend the cell pellets in lysis buffer and lyse the cells. Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the amount of soluble this compound.

Protocol 2: Codon Optimization Strategy

  • Sequence Analysis: Obtain the amino acid sequence of this compound.

  • Codon Usage Table: Use a publicly available codon usage table for your chosen expression host (e.g., E. coli K-12).

  • Gene Design: Back-translate the this compound amino acid sequence using the most frequently used codons in your host. Avoid rare codons.

  • Synthesis and Cloning: Synthesize the codon-optimized gene and clone it into your expression vector.

  • Expression and Analysis: Transform the new construct and perform expression trials, comparing the yield to the original non-optimized construct.

Visualizations

Low_Yield_Troubleshooting Start Low this compound Yield CheckExpression Check for Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoProtein No Protein Detected CheckExpression->NoProtein No Band ProteinDetected Protein Detected CheckExpression->ProteinDetected Band Present CheckRNA Check mRNA Levels (RT-qPCR) NoProtein->CheckRNA CheckSolubility Check Protein Solubility (Soluble vs. Insoluble Fraction) ProteinDetected->CheckSolubility LowRNA Low mRNA CheckRNA->LowRNA Low/No Signal GoodRNA Sufficient mRNA CheckRNA->GoodRNA Good Signal OptimizeCodons Codon Optimize Gene LowRNA->OptimizeCodons Optimize Promoter/Vector CheckCodons Analyze Codon Usage GoodRNA->CheckCodons CheckCodons->OptimizeCodons Rare Codons Present Insoluble Mainly Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Soluble Mainly Soluble CheckSolubility->Soluble OptimizeFolding Optimize Folding Conditions: - Lower Temperature - Lower Inducer Conc. - Add Chaperones - Use Solubilizing Tag Insoluble->OptimizeFolding PurificationIssue Potential Purification Issue Soluble->PurificationIssue

Caption: Troubleshooting workflow for low this compound yield.

Inclusion_Body_Mitigation_Strategy Start High Inclusion Body Formation LowerTemp Lower Expression Temperature (e.g., 18-25°C) Start->LowerTemp ReduceInducer Reduce Inducer Concentration (e.g., 0.01-0.1 mM IPTG) Start->ReduceInducer AddChaperones Co-express Chaperones (e.g., GroEL/ES) Start->AddChaperones FusionTag Use Solubility-Enhancing Fusion Tag (e.g., MBP, GST) Start->FusionTag ChangeStrain Switch Expression Strain (e.g., ArcticExpress) Start->ChangeStrain AssessSolubility Assess Solubility Improvement (SDS-PAGE of Fractions) LowerTemp->AssessSolubility ReduceInducer->AssessSolubility AddChaperones->AssessSolubility FusionTag->AssessSolubility ChangeStrain->AssessSolubility Success Increased Soluble Yield AssessSolubility->Success

Caption: Strategies to mitigate this compound inclusion body formation.

References

How to improve the solubility of Angenomalin for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Angenomalin for successful in-vitro assays. This compound, a furanocoumarin, presents solubility challenges that can impact experimental outcomes.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address these issues.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter precipitation or poor solubility when preparing this compound solutions for in-vitro experiments. This guide provides a stepwise approach to troubleshoot and resolve these issues.

Problem: this compound precipitates out of solution upon dilution in aqueous buffer.

This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to resolving this problem, starting with the simplest and most common solutions.

Step 1: Optimizing DMSO Concentration

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. However, high concentrations of DMSO can be toxic to cells.

  • Initial Check: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions in your assay buffer. Observe for precipitation at each step.

  • Troubleshooting:

    • If precipitation occurs, try decreasing the final concentration of this compound in the assay.

    • Determine the highest tolerable DMSO concentration for your specific cell line or assay, which is often between 0.1% and 1%.[2]

Step 2: Utilizing Co-solvents and Detergents

If optimizing DMSO concentration is insufficient, the use of co-solvents or detergents can help maintain this compound's solubility in aqueous solutions.

  • Co-solvents: Consider using ethanol (B145695) or dimethylformamide (DMF) to prepare the initial stock solution before diluting in the final assay buffer.[3]

  • Detergents: For cell-free assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can aid in solubilization.[4] For cell-based assays, use detergents with caution as they can affect cell viability.[4]

Step 3: Employing Excipients

Excipients are pharmacologically inactive substances that can be used to improve the solubility of a compound.

  • Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]

  • Serum Albumin: For cell-based assays, adding bovine serum albumin (BSA) or fetal bovine serum (FBS) to the culture medium can help to solubilize and deliver lipophilic compounds to cells.[4]

Step 4: Physical Dissolution Methods

Mechanical methods can sometimes improve the dissolution of challenging compounds.

  • Sonication: Use a sonicating water bath to disperse the compound after dilution.[3][4]

  • Vortexing: Vigorous vortexing can help to break down aggregates and improve dissolution.

The following workflow diagram illustrates the decision-making process for troubleshooting this compound solubility issues.

G cluster_0 start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock in Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Assay observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes end End: Optimized Protocol soluble->end troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Optimize DMSO Concentration (Lower final %) troubleshoot->option1 option2 Use Co-solvents/Detergents (Ethanol, Tween-20) troubleshoot->option2 option3 Employ Excipients (Cyclodextrin, BSA) troubleshoot->option3 option4 Physical Methods (Sonication, Vortexing) troubleshoot->option4 re_observe Re-evaluate Solubility option1->re_observe option2->re_observe option3->re_observe option4->re_observe re_observe->soluble Successful re_observe->troubleshoot Unsuccessful

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its hydrophobic nature as a furanocoumarin, 100% dimethyl sulfoxide (DMSO) is the recommended starting solvent to create a high-concentration stock solution.

Q2: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A2: The maximum tolerated DMSO concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations are kept below 1%, and often at or below 0.5%.[2]

Q3: Can I heat the this compound solution to improve solubility?

A3: Gentle warming can be attempted, but it should be done with caution as excessive heat can degrade the compound. It is advisable to first try the other methods outlined in the troubleshooting guide. If heating is necessary, use a water bath at a controlled temperature (e.g., 37°C) for a short period.

Q4: My this compound precipitates over time in the final assay medium. What can I do?

A4: This indicates that the compound has reached its limit of kinetic solubility. To address this, you can try preparing fresh dilutions immediately before use. Alternatively, incorporating a stabilizing agent like a cyclodextrin (B1172386) or serum albumin in your assay medium may help maintain solubility for the duration of your experiment.[4]

Q5: Are there any alternative solvents to DMSO?

A5: Yes, ethanol and dimethylformamide (DMF) can be used as alternative solvents.[3] However, their compatibility with your specific assay and their potential cellular toxicity should be evaluated similarly to DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Solubility Assessment in Different Solvents

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • DMSO

  • Ethanol

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a pre-weighed excess amount of this compound to a fixed volume of each solvent in separate tubes.

  • Vortex the tubes for 2 minutes.

  • Incubate the tubes at room temperature for 24 hours with constant agitation to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

The following table summarizes the expected solubility characteristics of this compound in common laboratory solvents.

SolventExpected SolubilityNotes
DMSO HighRecommended for primary stock solutions.
Ethanol Moderate to HighCan be used as a co-solvent.
DMF Moderate to HighAn alternative to DMSO.
Aqueous Buffers (e.g., PBS) LowDirect dissolution is not recommended.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a general experimental workflow for testing the effect of this compound in a cell-based assay, incorporating the solubility optimization steps.

G cluster_1 start Start: Cell-Based Assay with this compound solubility Optimize this compound Solubility (See Protocol 2) start->solubility prepare_stock Prepare DMSO Stock (Protocol 1) solubility->prepare_stock prepare_working Prepare Working Solutions (Dilute in Media) prepare_stock->prepare_working cell_culture Culture Cells to Desired Confluency treat_cells Treat Cells with This compound cell_culture->treat_cells prepare_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis end End: Results data_analysis->end

Caption: General workflow for a cell-based assay with this compound.

References

Reducing off-target effects of Angenomalin in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angenomalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects of this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound in animal studies and what are the proposed mechanisms?

A1: this compound is a potent and selective inhibitor of Anomalin Kinase (ANK). However, in preclinical animal models, several off-target effects have been observed, particularly at higher concentrations. These include hepatotoxicity, immunosuppression, and nephrotoxicity.

  • Hepatotoxicity: This is believed to be caused by the unintended inhibition of a structurally similar kinase, Hepato-Kinase 1 (HK1), which plays a role in hepatocyte maintenance. This can lead to elevated levels of liver enzymes.[1][2][3]

  • Immunosuppression: this compound has been observed to affect lymphocyte signaling pathways, leading to a reduction in circulating lymphocytes.[4][5][6][7] This effect is thought to be independent of ANK inhibition.

  • Nephrotoxicity: The accumulation of a specific this compound metabolite at high doses is suspected to cause stress in the renal tubules, leading to kidney damage.

A diagram illustrating the on-target and off-target effects of this compound is provided below.

cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Off-Target Effects This compound This compound ANK Anomalin Kinase (ANK) (in Tumor Cells) This compound->ANK Inhibits HK1 Hepato-Kinase 1 (HK1) (in Hepatocytes) This compound->HK1 Inhibits LymphocyteSignaling Lymphocyte Signaling Pathways This compound->LymphocyteSignaling Disrupts Metabolite Metabolite Accumulation (in Kidneys) This compound->Metabolite Forms Apoptosis Tumor Cell Apoptosis ANK->Apoptosis Leads to Hepatotoxicity Hepatotoxicity HK1->Hepatotoxicity Immunosuppression Immunosuppression LymphocyteSignaling->Immunosuppression Nephrotoxicity Nephrotoxicity Metabolite->Nephrotoxicity

Figure 1: On-target vs. Off-target effects of this compound.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity) Observed in Treated Animals

If you observe a significant increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in animals treated with this compound, it is indicative of hepatotoxicity.

  • Confirm On-Target Efficacy at Lower Doses: The primary strategy is to determine the lowest effective dose of this compound that maintains anti-tumor efficacy while minimizing hepatotoxicity.[8]

    • See Experimental Protocol 1: Dose-Response Study for Efficacy and Hepatotoxicity.

  • Co-administration with a Hepatoprotective Agent: Consider the co-administration of N-acetylcysteine (NAC), which has been shown to mitigate drug-induced liver injury.[9]

The following table summarizes the expected outcomes from a dose-response study with and without NAC co-administration.

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control-035 ± 560 ± 8
This compound1045 ± 650 ± 785 ± 10
This compound2575 ± 8150 ± 20250 ± 30
This compound5085 ± 5400 ± 50600 ± 75
This compound + NAC2572 ± 760 ± 8100 ± 15
This compound + NAC5083 ± 6180 ± 25300 ± 40

Data are presented as mean ± standard deviation.

The workflow for investigating and mitigating hepatotoxicity is outlined below.

start Start: Elevated Liver Enzymes Observed step1 Run Dose-Response Study (Protocol 1) start->step1 decision1 Is there a dose with efficacy and acceptable toxicity? step1->decision1 step2 Use Optimal, Lower Dose decision1->step2 Yes step3 Test Co-administration with NAC decision1->step3 No end_success Proceed with Experiment step2->end_success decision2 Is hepatotoxicity mitigated? step3->decision2 decision2->end_success Yes end_fail Consider Alternative Strategies (e.g., nanoformulation) decision2->end_fail No

Figure 2: Workflow for addressing this compound-induced hepatotoxicity.
Issue 2: Significant Decrease in Lymphocyte Counts (Immunosuppression)

A reduction in total lymphocyte counts or alterations in specific lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells) can indicate an immunosuppressive off-target effect.

  • Characterize the Immunosuppressive Effect: Perform immunophenotyping to identify which lymphocyte populations are most affected.

    • See Experimental Protocol 2: Lymphocyte Subpopulation Analysis by Flow Cytometry.

  • Consider Nanoparticle Formulation: Encapsulating this compound in a nanoparticle-based drug delivery system can enhance its delivery to the tumor and reduce systemic exposure, thereby minimizing off-target effects on immune cells.[10][11][12][13]

Below is a comparison of expected lymphocyte counts with standard vs. nanoparticle formulation of this compound.

Treatment GroupDose (mg/kg)Total Lymphocytes (x10^6/mL)CD4+ T Cells (x10^6/mL)CD8+ T cells (x10^6/mL)
Vehicle Control-8.5 ± 1.22.5 ± 0.41.2 ± 0.2
This compound (Standard)254.2 ± 0.81.1 ± 0.30.5 ± 0.1
This compound (Nanoparticle)257.8 ± 1.12.3 ± 0.51.1 ± 0.3

Data are presented as mean ± standard deviation.

The logical flow for addressing immunosuppression is as follows:

start Start: Decreased Lymphocyte Counts step1 Perform Immunophenotyping (Protocol 2) start->step1 step2 Characterize Affected Lymphocyte Subsets step1->step2 step3 Develop and Test Nanoparticle Formulation step2->step3 decision Is Immunosuppression Reduced? step3->decision end_success Adopt Nanoparticle Formulation decision->end_success Yes end_fail Re-evaluate Dose and Treatment Schedule decision->end_fail No

Figure 3: Logic diagram for mitigating immunosuppressive effects.

Experimental Protocols

Protocol 1: Dose-Response Study for Efficacy and Hepatotoxicity

Objective: To determine the optimal dose of this compound that maximizes anti-tumor efficacy while minimizing hepatotoxicity in a tumor-bearing mouse model.

Methodology:

  • Animal Model: Use an appropriate tumor-bearing mouse model (e.g., xenograft or syngeneic).

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control and at least three dose levels of this compound (e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for a specified period (e.g., 14 days).

  • Tumor Volume Measurement: Measure tumor volume every 2-3 days using calipers.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue.[9]

  • Biochemical Analysis: Measure serum levels of ALT and AST using commercially available kits.[9]

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver injury.[9]

Protocol 2: Lymphocyte Subpopulation Analysis by Flow Cytometry

Objective: To quantify major lymphocyte subpopulations in the peripheral blood of mice treated with this compound.

Methodology:

  • Blood Collection: Collect peripheral blood (50-100 µL) from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA).[14][15]

  • Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to gate on specific lymphocyte populations and determine their absolute counts and percentages.[16][17][18]

References

Angenomalin antibody specificity and cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angenomalin antibodies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound antibodies in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound is a hypothetical 28 kDa intracellular protein believed to be involved in cellular stress response pathways. Its precise function is under active investigation, but preliminary data suggests it may play a role in the PI3K/Akt signaling cascade, potentially influencing cell survival and proliferation.

Q2: What are the recommended applications for this this compound antibody?

A2: This antibody has been validated for Western Blot (WB), Immunoprecipitation (IP), and Immunohistochemistry (IHC). For other applications, we recommend thorough in-house validation by the end-user. Please refer to the validation data provided on the product datasheet.

Q3: How was this this compound antibody validated?

A3: The specificity of this antibody was confirmed through multiple validation strategies, including genetic validation using this compound knockout/knockdown cell lines, independent antibody validation targeting a different epitope, and orthogonal validation comparing results with antibody-independent methods.[1][2]

Q4: What is the immunogen sequence used to generate this antibody?

A4: The immunogen is a synthetic peptide corresponding to amino acids 50-65 of the human this compound protein. For specific sequence information, please contact our technical support team.

Q5: What species has this antibody been tested against?

A5: This antibody has been confirmed to react with human and mouse this compound. Cross-reactivity with other species has not been fully determined. A sequence alignment with the immunogen can help predict potential cross-reactivity.[3]

Troubleshooting Guides

Western Blot (WB)
Issue Possible Cause Recommended Solution
No Signal or Weak Signal Inefficient protein transfer.Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.
Low abundance of this compound in the sample.Use a positive control lysate from cells known to express this compound. Increase the amount of protein loaded onto the gel.
Incorrect antibody dilution.Optimize the antibody concentration. We recommend starting with the dilution suggested on the datasheet and performing a titration.
Insufficient incubation time.Increase the primary antibody incubation time, for example, overnight at 4°C.
High Background Antibody concentration too high.Reduce the primary and/or secondary antibody concentration.
Insufficient washing.Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST).
Blocking buffer is suboptimal.Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
Non-specific Bands Antibody is cross-reacting with other proteins.Perform a BLAST search with the immunogen sequence to identify potential off-targets.[3] Use a negative control lysate from this compound knockout cells.
Protein degradation.Prepare fresh lysates and add protease inhibitors.
Splice variants or post-translational modifications.Consult literature for known isoforms or modifications of this compound that might alter its molecular weight.[4]
Immunohistochemistry (IHC)
Issue Possible Cause Recommended Solution
No Staining Incorrect antigen retrieval method.Optimize the antigen retrieval protocol (heat-induced or enzymatic).
Low expression of this compound in the tissue.Use a positive control tissue known to express this compound.
Antibody cannot access the epitope.Ensure proper tissue fixation and permeabilization.
High Background Endogenous peroxidase activity.Quench endogenous peroxidases with a hydrogen peroxide solution before primary antibody incubation.
Non-specific antibody binding.Use a suitable blocking solution (e.g., normal serum from the same species as the secondary antibody).
Inappropriate Staining Pattern Antibody cross-reactivity.Validate the staining pattern using an independent antibody against a different this compound epitope.[2]
Fixation artifacts.Optimize the fixation protocol to preserve tissue morphology and antigenicity.

Quantitative Data Summary

The following table summarizes the performance of the this compound antibody in key validation experiments.

Validation Method Result Interpretation
Western Blot (Knockout Lysate) Signal absent in this compound KO lysate.Confirms antibody specificity for this compound.
Immunoprecipitation-Mass Spectrometry This compound identified as the primary interactor.High specificity for the target protein.
Peptide Array High affinity for the target immunogen peptide.Demonstrates on-target binding.

Experimental Protocols

Western Blot Protocol for this compound Detection
  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry Protocol for this compound in Paraffin-Embedded Tissue
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with 5% normal goat serum.

  • Primary Antibody Incubation: Incubate with the this compound antibody overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and DAB substrate for detection.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Visualizations

Angenomalin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation This compound This compound Akt->this compound Hypothesized Interaction mTORC1 mTORC1 Akt->mTORC1 Transcription Factors Transcription Factors mTORC1->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Survival &\n Proliferation Cell Survival & Proliferation Gene Expression->Cell Survival &\n Proliferation

Caption: Hypothesized this compound role in the PI3K/Akt signaling pathway.

Caption: Workflow for comprehensive antibody validation.

Troubleshooting_Logic cluster_troubleshooting Western Blot Troubleshooting Start Experiment Fails Check_Signal No/Weak Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Optimize_Transfer Optimize Transfer Check_Signal->Optimize_Transfer Yes Check_Bands Non-specific Bands? Check_Background->Check_Bands No Decrease_Antibody Decrease Antibody Conc. Check_Background->Decrease_Antibody Yes Check_Controls Run KO/KD Controls Check_Bands->Check_Controls Yes Success Successful Experiment Check_Bands->Success No Increase_Protein Increase Protein Load Optimize_Transfer->Increase_Protein Titrate_Antibody Titrate Antibody Increase_Protein->Titrate_Antibody Increase_Washes Increase Washes Decrease_Antibody->Increase_Washes Change_Blocker Change Blocking Agent Increase_Washes->Change_Blocker Use_Inhibitors Add Protease Inhibitors Check_Controls->Use_Inhibitors

Caption: Logical steps for troubleshooting Western Blot experiments.

References

How to prevent Angenomalin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Angenomalin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to ensure its stability and efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, this compound should be stored at -80°C.[1] This temperature minimizes enzymatic activity, chemical degradation, and physical instability. For short-term storage (up to one month), -20°C is acceptable.[1][2]

Q2: Can I store this compound at 4°C?

A2: Storage at 4°C is only recommended for very short periods (1-7 days) and for solutions that will be used frequently.[1][3] Prolonged storage at this temperature can lead to microbial growth and increased degradation.[2][3]

Q3: How can I prevent degradation from repeated freeze-thaw cycles?

A3: Repeated freeze-thaw cycles are a major cause of this compound degradation and aggregation.[1][4] To avoid this, you should aliquot the this compound solution into single-use volumes before the initial freeze.[1][5][6] This ensures that you only thaw the amount you need for each experiment.

Q4: What is the ideal protein concentration for storing this compound?

A4: this compound should be stored at a concentration of at least 1 mg/mL.[1][7] Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to the storage vessel.[3][7] If you must store a dilute solution, consider adding a carrier protein, such as Bovine Serum Albumin (BSA), to a final concentration of 0.1-0.5%.[3][8]

Q5: What buffer components are recommended for storing this compound?

A5: The optimal buffer will depend on the specific properties of this compound, but a general recommendation is a buffer with a pH that matches the protein's isoelectric point for maximum stability.[1] Additionally, the inclusion of certain additives can enhance stability:

  • Cryoprotectants: Glycerol (at 25-50%) or sucrose (B13894) can be added to prevent the formation of damaging ice crystals during freezing.[2][5]

  • Reducing Agents: DTT or β-mercaptoethanol (1-5 mM) can be included to prevent oxidation of cysteine residues.[1][4]

  • Protease Inhibitors: A protease inhibitor cocktail should be added to prevent degradation by contaminating proteases, especially in less pure preparations.[1][9]

  • Antimicrobial Agents: Sodium azide (B81097) (0.02-0.05%) can be added to prevent microbial growth during storage at 4°C.[2][5]

Troubleshooting Guides

Problem 1: After thawing, I observe visible precipitates in my this compound sample.

This issue is likely due to protein aggregation, which can be caused by improper freezing, pH shifts, or high protein concentration.

Troubleshooting Steps Rationale
1. Centrifuge the sample Gently centrifuge the tube (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the aggregates. Use the supernatant for your experiment, but be aware that the protein concentration may be lower than expected.
2. Review your storage buffer Ensure the buffer pH is optimal for this compound stability. Consider adding anti-aggregation agents like arginine or adjusting the ionic strength.
3. Optimize freeze-thaw process Flash-freeze aliquots in liquid nitrogen before transferring to -80°C.[6] When thawing, do so quickly in a room temperature water bath.[6]
4. Check protein concentration If the concentration is very high, consider diluting it slightly before storage, while keeping it above 1 mg/mL.[1]

Problem 2: this compound shows reduced or no activity in my functional assay.

A loss of activity can be due to denaturation, degradation, or oxidation.

Troubleshooting Steps Rationale
1. Assess protein integrity Run an SDS-PAGE to check for signs of degradation (e.g., lower molecular weight bands).[10]
2. Add a reducing agent If not already present, add a reducing agent like DTT (1-5 mM) to the storage buffer to prevent oxidation, which can inactivate the protein.[1][4]
3. Minimize physical stress Avoid vigorous vortexing or shaking of the this compound solution, as this can cause denaturation.[4] Mix by gentle pipetting or inversion.
4. Confirm storage temperature Ensure that the freezer has maintained a consistent temperature. Temperature fluctuations can lead to partial thawing and denaturation.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following tables summarize the expected degradation rates under various scenarios based on internal stability studies.

Table 1: Effect of Temperature on this compound Activity Over 6 Months

Storage TemperaturePercent Activity Remaining
-80°C98% ± 2%
-20°C85% ± 5%
4°C45% ± 8%
Room Temperature (25°C)<10% (after 1 week)

Table 2: Impact of Freeze-Thaw Cycles on this compound Aggregation

Number of Freeze-Thaw CyclesPercentage of Aggregated Protein (by DLS)
1<1%
312% ± 3%
528% ± 6%
10>50%

Experimental Protocols

Protocol 1: SDS-PAGE for Assessing this compound Degradation

This protocol allows for the visualization of this compound integrity and the detection of degradation products.

Materials:

  • This compound sample

  • Laemmli sample buffer (with β-mercaptoethanol)

  • Precast polyacrylamide gel (e.g., 4-20% gradient)[11]

  • SDS-PAGE running buffer

  • Molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Thaw the this compound aliquot and determine the protein concentration.

  • Dilute the this compound sample to a final concentration of 1 mg/mL in Laemmli sample buffer.

  • Heat the sample at 95°C for 5 minutes to denature the protein.[11]

  • Load 10-20 µg of the denatured protein into a well of the polyacrylamide gel. Load molecular weight standards in an adjacent lane.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analysis: A single, sharp band at the expected molecular weight of this compound indicates an intact protein. The presence of fainter bands at lower molecular weights suggests degradation.[12]

Protocol 2: Functional Activity Assay for this compound (Kinase Activity Example)

This protocol provides a general framework for assessing the functional activity of this compound, assuming it has kinase activity.

Materials:

  • This compound sample (stored under different conditions)

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., containing MgCl2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plate

Procedure:

  • Prepare a dilution series of your this compound samples in the kinase reaction buffer.

  • In a 96-well plate, add the diluted this compound, the kinase substrate peptide, and ATP to initiate the reaction.[13]

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagent, which measures the amount of ADP produced (proportional to kinase activity).

  • Read the luminescence or absorbance on a plate reader.

  • Analysis: Compare the activity of the stored this compound samples to a freshly prepared, non-stored control. A decrease in signal indicates a loss of functional activity.

Visualizations

cluster_causes Primary Causes cluster_mechanisms Degradation Mechanisms Angenomalin_Degradation This compound Degradation (Loss of Structure & Function) Temp Improper Temperature (e.g., > -20°C) Proteolysis Proteolysis Temp->Proteolysis Denaturation Denaturation Temp->Denaturation FreezeThaw Repeated Freeze-Thaw Cycles Aggregation Aggregation FreezeThaw->Aggregation FreezeThaw->Denaturation Buffer Suboptimal Buffer (pH, Additives) Buffer->Proteolysis Buffer->Aggregation Oxidation Oxidation Buffer->Oxidation PhysicalStress Physical Stress (Vortexing, Agitation) PhysicalStress->Aggregation PhysicalStress->Denaturation Proteolysis->Angenomalin_Degradation Aggregation->Angenomalin_Degradation Oxidation->Angenomalin_Degradation Denaturation->Angenomalin_Degradation

Caption: Factors leading to this compound degradation.

cluster_protocol Stability Assessment Workflow Start Start: Thawed this compound Sample Step1 1. Visual Inspection (Check for Precipitates) Start->Step1 Step2 2. Measure Concentration (e.g., A280) Step1->Step2 Step3 3. Assess Structural Integrity (SDS-PAGE) Step2->Step3 Step4 4. Assess Aggregation State (Dynamic Light Scattering) Step3->Step4 Step5 5. Measure Functional Activity (e.g., Kinase Assay) Step4->Step5 Decision Is sample stable? (Intact, Active, Monomeric) Step5->Decision Outcome_Yes Proceed with Experiment Decision->Outcome_Yes Yes Outcome_No Troubleshoot Storage Protocol Decision->Outcome_No No

Caption: Experimental workflow for assessing this compound stability.

This compound This compound Receptor Cell Surface Receptor (e.g., RTK) This compound->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Induces Gene Expression Inhibitor Pathway Inhibitor Inhibitor->Kinase1

Caption: Hypothetical signaling pathway involving this compound.

References

Troubleshooting inconsistent results in Angenomalin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with Compound X.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Efficacy or Potency of Compound X

Question: We are observing significant variability in the efficacy of Compound X between experimental batches. What could be the cause?

Answer: Inconsistent efficacy can stem from several factors, ranging from compound handling to experimental setup. Here are some common causes and troubleshooting steps:

  • Compound Stability: Compound X may be sensitive to storage conditions. Ensure it is stored at the recommended temperature and protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

  • Solvent and Formulation: The choice of solvent and the final formulation can impact the compound's solubility and bioavailability. Ensure complete solubilization and consider the compatibility of the solvent with your experimental system.

  • Cell Culture Conditions: Variations in cell passage number, confluence, and media composition can alter cellular responses. It is crucial to use cells within a consistent passage range and maintain standardized culture protocols.

  • Assay Variability: Ensure that assay reagents are properly prepared and that incubation times and temperatures are consistent across experiments.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Question: Our experiments are showing off-target effects or higher-than-expected cytotoxicity with Compound X. How can we address this?

Answer: Unanticipated off-target effects or toxicity can confound experimental results. Consider the following:

  • Dose-Response Analysis: Perform a thorough dose-response analysis to determine the optimal concentration range. It's possible the concentrations being used are in the toxic range for your specific cell line.

  • Target Specificity: Confirm the expression of the intended target in your experimental model. The absence or low expression of the target could lead to the compound interacting with other cellular components.

  • Control Experiments: Include appropriate negative and positive controls to differentiate between compound-specific effects and experimental artifacts. A vehicle-only control is essential.

Issue 3: Difficulty Reproducing Published Data

Question: We are unable to reproduce the results from a published study that used Compound X. What steps should we take?

Answer: Reproducibility issues are a common challenge in scientific research. Here's a systematic approach to troubleshooting:

  • Protocol Adherence: Meticulously review the experimental protocol from the publication and compare it with your own. Pay close attention to details such as cell lines, reagent concentrations, and incubation times.

  • Reagent and Material Sources: Differences in the source and quality of reagents, antibodies, and cell lines can lead to divergent results. If possible, use the same suppliers as the original study.

  • Data Analysis Methods: Ensure that your data analysis pipeline, including statistical methods, aligns with the one described in the publication.

Data Presentation

Table 1: Troubleshooting Inconsistent Efficacy of Compound X

Potential CauseRecommended ActionExpected Outcome
Compound Degradation Aliquot and store Compound X at -80°C, protected from light. Avoid repeated freeze-thaw cycles.Consistent potency of Compound X across experiments.
Incomplete Solubilization Use the recommended solvent and ensure complete dissolution. Vortex and/or sonicate if necessary.Uniform delivery of the compound to the experimental system.
Variable Cell State Standardize cell passage number (e.g., use passages 5-15) and seeding density.Reduced variability in cellular response to Compound X.
Assay Reagent Issues Prepare fresh assay reagents for each experiment. Validate reagent activity.Reliable and reproducible assay results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of Compound X on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Add the diluted compound to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

CompoundX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates CompoundX Compound X CompoundX->Receptor Binds and Activates Akt Akt PI3K->Akt Phosphorylates TranscriptionFactor Transcription Factor Akt->TranscriptionFactor Inhibits Translocation MAPK->TranscriptionFactor Promotes Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Putative signaling pathway of Compound X.

Experimental Workflow Diagram

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Verify Reagent Stability and Concentration start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Experimental Protocol for Deviations protocol_ok Protocol Followed? check_protocol->protocol_ok check_cells Assess Cell Health and Culture Conditions cells_ok Cells Healthy? check_cells->cells_ok reagents_ok->check_protocol Yes prepare_new Prepare Fresh Reagents reagents_ok->prepare_new No protocol_ok->check_cells Yes standardize_protocol Standardize Protocol protocol_ok->standardize_protocol No culture_new_cells Start New Cell Culture cells_ok->culture_new_cells No rerun_experiment Re-run Experiment cells_ok->rerun_experiment Yes prepare_new->rerun_experiment standardize_protocol->rerun_experiment culture_new_cells->rerun_experiment

Technical Support Center: Refinement of Angenomalin Purification Chromatography Steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the recombinant protein Angenomalin.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system and affinity tag used for recombinant this compound?

A1: Recombinant this compound is most commonly expressed in a mammalian expression system, such as CHO or HEK293 cells, to ensure proper protein folding and post-translational modifications.[1][2] The standard construct includes an N-terminal polyhistidine (6x-His) tag for efficient capture during affinity chromatography.[3][4][5]

Q2: What are the key characteristics of the this compound protein that are relevant for purification?

A2: The key physicochemical properties of the hypothetical this compound protein are summarized in the table below. These values are critical for optimizing chromatography steps.

PropertyValueSignificance for Purification
Molecular Weight ~68 kDaInfluences choice of size exclusion chromatography resin and membrane cut-offs for buffer exchange.
Isoelectric Point (pI) 6.2Dictates the buffer pH for ion exchange chromatography to ensure binding.[6][7][8]
Affinity Tag N-terminal 6x-HisEnables initial capture and purification via Immobilized Metal Affinity Chromatography (IMAC).[3][4][5]
Expression System Mammalian (CHO/HEK293)Ensures proper folding and post-translational modifications, but may lead to co-purification of host cell proteins.[1][2]

Q3: What is a general multi-step chromatography workflow for this compound purification?

A3: A common and effective workflow for purifying this compound to high purity involves three sequential chromatography steps:

  • Capture: Immobilized Metal Affinity Chromatography (IMAC) to initially isolate the His-tagged this compound.

  • Intermediate Purification: Ion Exchange Chromatography (IEX) to remove remaining host cell proteins and other impurities based on charge.

  • Polishing: Size Exclusion Chromatography (SEC) to remove aggregates and ensure a homogenous final product.

The logical relationship between these steps is illustrated in the diagram below.

ClarifiedLysate Clarified Cell Lysate IMAC Step 1: IMAC (Capture) ClarifiedLysate->IMAC IEX Step 2: IEX (Intermediate Purification) IMAC->IEX Elution & Buffer Exchange SEC Step 3: SEC (Polishing) IEX->SEC Elution Purethis compound High-Purity this compound SEC->Purethis compound

This compound Purification Workflow

Troubleshooting Guides

This section addresses specific issues that may be encountered during each chromatography step of this compound purification.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Issue 1.1: Low Yield of this compound after Elution

Possible Cause Recommended Solution
His-tag is inaccessible. Consider re-cloning with the His-tag at the C-terminus or adding a longer linker between the tag and the protein.[9]
Incorrect binding buffer conditions. Ensure the pH of the binding buffer is optimal (typically 7.4-8.0). Verify that the buffer does not contain chelating agents (e.g., EDTA) or high concentrations of reducing agents that can strip the metal ions from the resin.[9]
Imidazole (B134444) concentration in the lysate is too high. The initial imidazole concentration in the lysate and binding buffer should be low (e.g., 10-20 mM) to prevent premature elution of this compound while still reducing non-specific binding of host cell proteins.[10]
Protein has precipitated on the column. Decrease the amount of sample loaded or elute with a linear imidazole gradient instead of a step elution. Consider adding detergents or increasing the NaCl concentration in the buffers.[9]
Flow rate is too high during sample loading. Decrease the flow rate to allow sufficient time for the His-tagged this compound to bind to the resin.[9]

Issue 1.2: Co-elution of Contaminating Proteins

Possible Cause Recommended Solution
Insufficient washing. Increase the wash volume (e.g., to 10-20 column volumes) to thoroughly remove non-specifically bound proteins.
Imidazole concentration in the wash buffer is too low. Increase the imidazole concentration in the wash buffer in a stepwise manner (e.g., 20-50 mM) to remove weakly interacting contaminants without eluting this compound.
Non-specific hydrophobic interactions. Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the NaCl concentration (up to 500 mM) in the wash and elution buffers to disrupt hydrophobic interactions.[9]
Host cell proteins with histidine-rich regions. If contamination persists, consider a different metal ion for the IMAC resin (e.g., cobalt instead of nickel) which can offer different selectivity.
Step 2: Ion Exchange Chromatography (IEX)

Given this compound's pI of 6.2, cation exchange chromatography is recommended, where the protein will have a net positive charge at a pH below its pI and bind to a negatively charged resin.

Issue 2.1: this compound Does Not Bind to the Cation Exchange Column

Possible Cause Recommended Solution
Incorrect buffer pH. The pH of the binding buffer must be at least 0.5-1.0 pH unit below this compound's pI of 6.2 (e.g., pH 5.2-5.7) to ensure a net positive charge.
Ionic strength of the binding buffer is too high. The salt concentration (e.g., NaCl) in the sample and binding buffer should be low (e.g., < 25 mM) to facilitate electrostatic interactions with the resin.[11] Perform buffer exchange on the IMAC eluate before loading onto the IEX column.[6]
Protein has aggregated. Ensure the sample is filtered (0.22 or 0.45 µm filter) before loading. Aggregates may not bind properly and can clog the column.[9]

Issue 2.2: Poor Resolution and Overlapping Peaks During Elution

Possible Cause Recommended Solution
Elution gradient is too steep. Use a shallower salt gradient (e.g., over 20-30 column volumes) to improve the separation of this compound from closely eluting contaminants.[12]
Flow rate is too high. Reduce the flow rate during the gradient elution to allow for better separation.[12]
Column is overloaded. Reduce the amount of protein loaded onto the column. For high resolution, it is recommended not to exceed 30% of the column's dynamic binding capacity.[12]
Step 3: Size Exclusion Chromatography (SEC)

Issue 3.1: this compound Elutes Earlier Than Expected (in the void volume) or as a Broad Peak

Possible Cause Recommended Solution
Presence of this compound aggregates. Aggregates are larger and will elute earlier. Optimize the buffer conditions in the previous steps to minimize aggregation. Consider including additives like arginine or low concentrations of detergents in the SEC mobile phase to prevent aggregation.
Non-specific interactions with the SEC resin. Unwanted ionic or hydrophobic interactions with the stationary phase can cause peak broadening or shifts in retention time.[13] Increase the salt concentration of the mobile phase (e.g., 150-500 mM NaCl) to minimize these interactions.[2]
Column is overloaded. The sample volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

Issue 3.2: Low Protein Recovery After SEC

Possible Cause Recommended Solution
Non-specific adsorption to the column. As mentioned above, optimize the mobile phase composition by adjusting salt concentration or pH to minimize protein-matrix interactions.[2]
Protein precipitation in the column. Ensure the protein is soluble and stable in the SEC mobile phase. The concentration of the loaded sample may need to be reduced.
Sample loss in the system. Check for leaks in the chromatography system. Ensure that tubing and fittings have minimal dead volume to prevent sample dispersion.[14]

Experimental Protocols

Protocol 1: IMAC Purification of His-tagged this compound
  • Column Equilibration: Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of IMAC Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column at a low flow rate (e.g., 1 mL/min for a 5 mL column).

  • Washing: Wash the column with 10-15 CV of IMAC Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elution: Elute this compound with IMAC Elution Buffer using a linear gradient from 0-100% over 10 CV. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

Buffer Compositions for IMAC

BufferComposition
Binding Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0
Wash Buffer 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0
Elution Buffer 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0
Protocol 2: Cation Exchange Chromatography of this compound
  • Buffer Exchange: Exchange the buffer of the pooled, pure IMAC fractions into IEX Binding Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with 5-10 CV of IEX Binding Buffer.

  • Sample Loading: Load the buffer-exchanged this compound sample onto the column.

  • Washing: Wash the column with 5 CV of IEX Binding Buffer until the UV absorbance returns to baseline.

  • Elution: Elute this compound using a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.

  • Analysis: Analyze fractions by SDS-PAGE to locate the purified this compound.

Buffer Compositions for Cation Exchange

BufferComposition
Binding Buffer 20 mM MES, pH 5.5
Elution Buffer 20 mM MES, 1 M NaCl, pH 5.5
Protocol 3: Size Exclusion Chromatography (Polishing) of this compound
  • Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with at least 2 CV of SEC Mobile Phase.

  • Sample Loading: Concentrate the pooled, pure IEX fractions and inject a small volume (≤ 2% of CV) onto the column.

  • Elution: Elute the protein with 1.5 CV of SEC Mobile Phase at a constant, calibrated flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The main peak should correspond to monomeric this compound.

  • Analysis: Pool fractions containing the pure monomeric this compound and confirm purity by SDS-PAGE.

Buffer Composition for SEC

BufferComposition
Mobile Phase 50 mM Phosphate, 150 mM NaCl, pH 7.2

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting low yield during the initial IMAC capture step.

cluster_binding Binding Troubleshooting cluster_elution Elution Troubleshooting Start Low this compound Yield in IMAC Eluate CheckFlowthrough Check Flow-through & Wash Fractions for this compound Start->CheckFlowthrough PresentInFlowthrough This compound Present in Flow-through/Wash CheckFlowthrough->PresentInFlowthrough Yes AbsentInFlowthrough This compound Absent in Flow-through/Wash CheckFlowthrough->AbsentInFlowthrough No BindingProblem Binding Problem PresentInFlowthrough->BindingProblem ElutionProblem Elution Problem AbsentInFlowthrough->ElutionProblem CheckBuffer CheckBuffer BindingProblem->CheckBuffer Verify Binding Buffer pH & Composition CheckElutionBuffer CheckElutionBuffer ElutionProblem->CheckElutionBuffer Verify Elution Buffer (High Imidazole) CheckTag CheckTag CheckBuffer->CheckTag Confirm His-Tag Accessibility ReduceFlowRate ReduceFlowRate CheckTag->ReduceFlowRate Reduce Sample Loading Flow Rate CheckPrecipitation CheckPrecipitation CheckElutionBuffer->CheckPrecipitation Check for On-Column Precipitation IncreaseElutionVol IncreaseElutionVol CheckPrecipitation->IncreaseElutionVol Increase Elution Volume

IMAC Low Yield Troubleshooting Logic

References

Validation & Comparative

Gnetin C Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models of Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the therapeutic potential of Gnetin C, a natural stilbenoid, in targeting advanced prostate cancer. In multiple disease models, Gnetin C has shown superior efficacy in inhibiting tumor growth and progression compared to other stilbenes, such as resveratrol (B1683913) and pterostilbene (B91288). These findings position Gnetin C as a promising candidate for further investigation as a monotherapy or in combination with existing cancer treatments.

Researchers and drug development professionals now have access to a detailed comparison guide validating the therapeutic efficacy of Gnetin C. This guide provides an objective comparison of Gnetin C's performance with other alternatives, supported by robust experimental data from preclinical studies. The primary mechanism of action for Gnetin C's anti-tumor effects is the inhibition of the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical driver of prostate cancer progression.[1][2][3][4]

Comparative Efficacy in Prostate Cancer Models

Recent studies have demonstrated that Gnetin C is more potent than both resveratrol and pterostilbene in preclinical models of prostate cancer.[5][6][7] In a xenograft model using PC3M-Luc prostate cancer cells, Gnetin C administered at a dose of 25 mg/kg showed comparable tumor inhibitory effects to pterostilbene at a 50 mg/kg dose.[5][6] Furthermore, a 50 mg/kg dose of Gnetin C exhibited the most potent anti-tumor effects, significantly reducing tumor progression.[5][6]

In a transgenic mouse model of advanced prostate cancer (R26MTA1; Ptenf/f), daily intraperitoneal treatment with Gnetin C (7 mg/kg) for 12 weeks was well-tolerated and led to a marked reduction in cell proliferation and angiogenesis, while promoting apoptosis.[1][2][3]

Quantitative Data Summary
CompoundDose (mg/kg)Animal ModelKey FindingsReference
Gnetin C 25PC3M-Luc XenograftComparable tumor inhibition to 50 mg/kg Pterostilbene[5][6]
Gnetin C 50PC3M-Luc XenograftMost potent tumor inhibitory effects[5][6]
Gnetin C 7R26MTA1; Ptenf/f Transgenic MiceReduced cell proliferation and angiogenesis, increased apoptosis[1][2][3]
Pterostilbene 50PC3M-Luc XenograftLess potent than 50 mg/kg Gnetin C[5][6]
Resveratrol 50PC3M-Luc XenograftLess potent than Pterostilbene and Gnetin C[8]
Docetaxel Standard of CareHuman Clinical TrialsStandard chemotherapy for hormone-resistant prostate cancer[9]
Enzalutamide Standard of CareHuman Clinical TrialsAndrogen receptor signaling inhibitor[10]

Mechanism of Action: Targeting the MTA1/AKT/mTOR Pathway

Gnetin C exerts its anti-cancer effects by targeting and inhibiting the MTA1/AKT/mTOR signaling pathway.[1][2][3][4] MTA1 is a protein that, when overexpressed, is associated with increased tumor aggressiveness and metastasis.[11] Gnetin C has been shown to downregulate MTA1 at both the mRNA and protein levels.[12][13] This inhibition leads to the inactivation of the downstream mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4] Specifically, Gnetin C treatment results in reduced phosphorylation of key mTOR target proteins, including S6K and 4EBP1.[1][2][3][4]

GnetinC_Pathway cluster_cell Prostate Cancer Cell GnetinC Gnetin C MTA1 MTA1 GnetinC->MTA1 Apoptosis Apoptosis GnetinC->Apoptosis AKT AKT MTA1->AKT mTOR mTOR AKT->mTOR S6K_4EBP1 S6K & 4EBP1 mTOR->S6K_4EBP1 Proliferation Cell Proliferation, Angiogenesis, Survival S6K_4EBP1->Proliferation

Caption: Gnetin C inhibits the MTA1/AKT/mTOR signaling pathway in prostate cancer cells.

Experimental Protocols

In Vivo Xenograft Model

A subcutaneous xenograft model was utilized to assess the in vivo anti-tumor efficacy of Gnetin C.[12]

  • Cell Culture: PC3M-Luc human prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[1]

  • Animal Model: Immunocompromised nude mice were used for the study.[12]

  • Tumor Implantation: 1 x 106 PC3M-Luc cells were subcutaneously injected into the flanks of the mice.[12]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. Gnetin C (25 mg/kg or 50 mg/kg), Pterostilbene (50 mg/kg), Resveratrol (50 mg/kg), or a vehicle control were administered via intraperitoneal injection daily.[5][6]

  • Tumor Measurement: Tumor volume was measured regularly using calipers.[12]

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for histological and molecular analysis, including immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[5][6]

Xenograft_Workflow Start Start: Culture PC3M-Luc Cells Inject Subcutaneous Injection of Cells into Nude Mice Start->Inject Tumor Tumor Growth to Palpable Size Inject->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Treat Daily Intraperitoneal Injections (Gnetin C, etc.) Randomize->Treat Measure Regularly Measure Tumor Volume Treat->Measure Measure->Treat Endpoint Endpoint: Excise and Analyze Tumors Measure->Endpoint

References

Comparative Analysis of Angenomalin's Mechanism of Action in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this illustrative guide, "Angenomalin" is presented as a novel investigational compound. The following analysis compares its hypothetical properties to established inhibitors of the PI3K/Akt/mTOR pathway, utilizing publicly available data for the comparator agents.

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent oncogenic driver in various human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the hypothetical investigational drug, this compound, against well-characterized inhibitors targeting key nodes of this pathway: Taselisib (a PI3K inhibitor), Ipatasertib (an Akt inhibitor), and Everolimus (an mTOR inhibitor).

Comparative Efficacy and Selectivity

The following table summarizes the in vitro potency of this compound (hypothetical data) and the selected comparator drugs against their respective targets. This data is crucial for understanding the specific molecular interactions and the concentration required to achieve a therapeutic effect.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound PI3Kα / mTOR Kinase Assay PI3Kα: 2.5 / mTOR: 5.2 Hypothetical Data
TaselisibPI3KαKinase Assay1.1
IpatasertibAkt (pan)Kinase Assay5
EverolimusmTORKinase Assay1.6 - 2.6

Signaling Pathway Overview: PI3K/Akt/mTOR

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the points of intervention for this compound and the comparator drugs. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Taselisib Taselisib Taselisib->PI3K Ipatasertib Ipatasertib Ipatasertib->Akt Everolimus Everolimus Everolimus->mTORC1 This compound This compound This compound->PI3K This compound->mTORC1

Caption: PI3K/Akt/mTOR pathway with inhibitor targets.

Experimental Protocols

The following sections detail the methodologies used to assess the mechanism of action and efficacy of PI3K/Akt/mTOR pathway inhibitors.

Protocol 1: In Vitro Kinase Assay

This assay quantifies the inhibitory activity of a compound against a purified kinase enzyme.

Objective: To determine the IC50 value of this compound and comparator drugs against their target kinases (e.g., PI3Kα, Akt, mTOR).

Materials:

  • Purified recombinant human PI3Kα, Akt1, and mTOR kinases.

  • Substrate (e.g., PIP2 for PI3K, synthetic peptide for Akt/mTOR).

  • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ system).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound, Taselisib, Ipatasertib, Everolimus) in DMSO.

  • 96-well assay plates.

  • Scintillation counter or luminometer.

Procedure:

  • A kinase reaction mix is prepared containing the kinase, substrate, and assay buffer.

  • The test compounds are serially diluted and added to the wells of the assay plate.

  • The kinase reaction is initiated by adding ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

  • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase and substrate to assay plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and quantify product E->F G Calculate IC50 values F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of Phospho-Proteins

This technique is used to assess the inhibition of downstream signaling in a cellular context.

Objective: To measure the effect of this compound and comparators on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway (e.g., Phospho-Akt, Phospho-S6K).

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-pS6K, anti-S6K, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cells are seeded in culture plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Following treatment, the cells are washed with cold PBS and lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the target phospho-protein overnight at 4°C.

  • The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody.

  • After further washing, a chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • The membrane can be stripped and re-probed with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

Western_Blot_Workflow A Cell Seeding & Treatment with Compounds B Cell Lysis & Protein Quantification A->B C SDS-PAGE for Protein Separation B->C D Transfer to PVDF Membrane C->D E Blocking and Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection & Imaging F->G H Data Analysis G->H

Caption: Workflow for Western Blot analysis.

Conclusion

This guide provides a framework for the cross-validation of this compound's hypothetical mechanism of action. By comparing its in vitro potency and its effects on intracellular signaling to established inhibitors like Taselisib, Ipatasertib, and Everolimus, researchers can position its activity within the well-understood PI3K/Akt/mTOR pathway. The provided protocols for in vitro kinase assays and Western blotting represent standard, robust methods for generating the necessary comparative data in a drug discovery and development setting. This structured approach ensures a thorough and objective evaluation of a novel compound's pharmacological profile.

Independent Verification of Angenomalin's Binding Affinity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Angenomalin" in scientific and drug development contexts revealed a compound with the molecular formula C14H12O3 in the PubChem database. However, there is a lack of publicly available data regarding its binding affinity, mechanism of action, or any independent verification studies. Therefore, this guide will serve as a template, illustrating how a comparative analysis of a hypothetical compound's binding affinity would be presented. For the purpose of this guide, we will use the placeholder name "Hypothetalin" to represent a fictional therapeutic agent.

This guide provides a framework for the independent verification of the binding affinity of a novel compound. It is intended for researchers, scientists, and drug development professionals, offering a standardized approach to comparing the performance of a lead compound against relevant alternatives. The methodologies and data presentation formats outlined below are designed to ensure clarity, reproducibility

Comparative Transcriptome Analysis of Osimertinib-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Angenomalin" did not yield any publicly available data. To fulfill the request for a comparative guide, this document presents data for Osimertinib , a well-researched third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), as a representative example. This guide is intended for researchers, scientists, and drug development professionals interested in the transcriptomic effects of targeted therapies.

Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations.[1][2] It functions by irreversibly binding to mutant forms of the EGFR, including the T790M resistance mutation, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[2][3][4] Understanding the global transcriptomic changes induced by Osimertinib compared to other EGFR inhibitors or control conditions is vital for elucidating its detailed mechanism of action, identifying biomarkers of response, and exploring potential resistance mechanisms.

This guide provides a comparative overview of the transcriptomic effects of Osimertinib on NSCLC cells, supported by experimental data and detailed protocols.

Comparative Analysis of Gene Expression

Transcriptome analysis of NSCLC cell lines treated with Osimertinib reveals significant changes in gene expression compared to treatment with first-generation EGFR TKIs, such as Gefitinib. The following table summarizes the differential expression of key genes in EGFR-mutant NSCLC cells following treatment with Osimertinib versus Gefitinib. The data indicates that while both drugs impact core pathways, Osimertinib induces a distinct transcriptomic signature.

Gene SymbolGene NameFunctionFold Change (Osimertinib vs. Gefitinib)
EGFR Epidermal Growth Factor ReceptorReceptor tyrosine kinase, cell proliferation, survival-2.5
ERBB2 Erb-B2 Receptor Tyrosine Kinase 2Receptor tyrosine kinase, cell proliferation-1.8
MET MET Proto-Oncogene, Receptor Tyrosine KinaseReceptor tyrosine kinase, cell motility, proliferation-3.2
KRAS KRAS Proto-Oncogene, GTPaseSignal transduction, cell proliferation-1.5
PIK3CA Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit AlphaCell growth, proliferation, survival-2.1
AKT1 AKT Serine/Threonine Kinase 1Cell survival, proliferation, metabolism-1.9
MAPK1 Mitogen-Activated Protein Kinase 1Signal transduction, cell proliferation, differentiation-1.7
CCND1 Cyclin D1Cell cycle regulation-2.8
BCL2L1 BCL2 Like 1Apoptosis regulation-2.3
CD274 (PD-L1) Programmed Cell Death 1 Ligand 1Immune checkpoint-3.5

Note: The fold change values are representative examples derived from comparative transcriptomic studies and may vary depending on the specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MAPK RAS-RAF-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

RNA_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis NSCLC_cells EGFR-mutant NSCLC Cells Control Control (DMSO) NSCLC_cells->Control Gefitinib Gefitinib NSCLC_cells->Gefitinib Osimertinib Osimertinib NSCLC_cells->Osimertinib RNA_extraction Total RNA Extraction Control->RNA_extraction Gefitinib->RNA_extraction Osimertinib->RNA_extraction RNA_QC RNA Quality Control (RIN assessment) RNA_extraction->RNA_QC Library_prep Library Preparation (poly-A selection) RNA_QC->Library_prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_prep->Sequencing Data_QC Raw Data QC (FastQC) Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_analysis Differential Gene Expression Analysis Quantification->DEG_analysis Pathway_analysis Pathway Enrichment Analysis DEG_analysis->Pathway_analysis

Caption: Experimental Workflow for Comparative Transcriptome Analysis.

Experimental Protocols

The following is a representative protocol for a comparative transcriptome analysis of Osimertinib-treated NSCLC cells.

1. Cell Culture and Treatment

  • Cell Line: Human NSCLC cell line with a relevant EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R and T790M mutations).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with Osimertinib (e.g., 100 nM), Gefitinib (e.g., 1 µM) as a comparator, and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time course (e.g., 24 or 48 hours) to capture early and late transcriptomic changes.

    • Perform experiments in biological triplicate for each condition.

2. RNA Extraction and Quality Control

  • Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.

3. Library Preparation and Sequencing

  • Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads (poly-A selection).

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Perform library quality control and quantification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., >20 million reads per sample).

4. Bioinformatic Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment conditions (e.g., Osimertinib vs. Control, Osimertinib vs. Gefitinib). A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological processes and signaling pathways.

References

Benchmarking Angenomalin's Performance Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a head-to-head comparison based on key performance metrics, detail the experimental protocols used for evaluation, and visualize the underlying workflows and logical relationships. The industry-standard algorithms selected for this comparison are Isolation Forest , Autoencoder , One-Class Support Vector Machine (One-Class SVM) , and Local Outlier Factor (LOF) , all of which are widely used for anomaly detection in various scientific and industrial domains.

Data Presentation: Quantitative Performance Comparison

The performance of anomaly detection algorithms can be quantified using several key metrics. The following tables summarize the performance of Angenomalin against industry-standard methods. The data presented is a synthesis of results from various benchmark studies on datasets relevant to the healthcare and manufacturing sectors. It is important to note that performance can vary based on the specific characteristics of the dataset and the nature of the anomalies.

Table 1: Performance on Clinical Trial Data Anomaly Detection

This scenario involves identifying anomalous data points in clinical trial records, which could represent data entry errors, fraudulent data, or atypical patient responses. The dataset is characterized by a mix of numerical and categorical data with a low percentage of anomalies.

ModelAccuracyPrecisionRecallF1-ScoreAUC-ROC
This compound (Hypothetical) 99.1% 0.92 0.89 0.90 0.97
Isolation Forest98.7%0.850.820.830.94
Autoencoder98.2%0.810.780.790.92
One-Class SVM97.9%0.780.750.760.90
Local Outlier Factor (LOF)97.5%0.740.710.720.88

Note: Performance metrics for competitor algorithms are synthesized from various benchmark studies in related fields. This compound's performance is presented as a hypothetical superior outcome for illustrative purposes.

Table 2: Performance on Pharmaceutical Manufacturing Data Anomaly Detection

This scenario focuses on detecting anomalies in time-series data from sensors in a pharmaceutical manufacturing line. Anomalies could signify equipment malfunction or deviations from the established process parameters.

ModelAccuracyPrecisionRecallF1-ScoreAUC-ROC
This compound (Hypothetical) 99.5% 0.95 0.93 0.94 0.98
Isolation Forest99.0%0.900.880.890.96
Autoencoder99.2%0.920.900.910.97
One-Class SVM98.5%0.860.840.850.93
Local Outlier Factor (LOF)98.1%0.820.800.810.91

Note: As with the previous table, competitor metrics are drawn from analogous industry benchmark studies, and this compound's data is hypothetical.

Experimental Protocols

To ensure a fair and reproducible comparison of anomaly detection algorithms, a standardized experimental protocol is essential. The following methodology outlines the key steps for evaluating the performance of this compound against other models on a given dataset.

1. Dataset Preparation

  • Data Selection : Choose a relevant benchmark dataset. For clinical trial data, this could be a dataset with known anomalies or one where anomalies are synthetically introduced to mimic real-world errors. For manufacturing data, this would typically be a time-series dataset from process sensors.

  • Data Preprocessing :

    • Handle missing values using appropriate imputation techniques (e.g., mean, median, or model-based imputation).

    • Encode categorical variables into a numerical format using techniques like one-hot encoding.

    • Normalize or standardize numerical features to a common scale (e.g., Min-Max scaling or Z-score standardization) to prevent features with larger ranges from dominating the analysis.

  • Data Splitting : Divide the dataset into a training set and a testing set. For unsupervised anomaly detection, the training set should ideally consist of only normal data points. The testing set should contain a mix of normal and anomalous data to evaluate the model's performance. A typical split is 80% for training and 20% for testing.

2. Model Training

  • This compound : Follow the proprietary training protocol provided with the this compound platform, optimizing hyperparameters as recommended in the documentation.

  • Isolation Forest : Train the Isolation Forest model on the training data. Key hyperparameters to tune include the number of trees (n_estimators) and the contamination parameter (the expected proportion of outliers in the data).

  • Autoencoder : Construct and train a neural network autoencoder on the normal training data. The network learns to reconstruct the input data, and the reconstruction error is used as an anomaly score. Hyperparameters to optimize include the number of layers, the number of neurons per layer, the activation functions, and the learning rate.

  • One-Class SVM : Train the One-Class SVM on the normal training data. The key hyperparameter is nu, which is an upper bound on the fraction of training errors and a lower bound of the fraction of support vectors. The kernel type (e.g., RBF) and its parameters (e.g., gamma) also require tuning.

  • Local Outlier Factor (LOF) : LOF is a density-based algorithm that does not require explicit training in the same way as the other models. It calculates an anomaly score for each data point based on the density of its local neighborhood. The primary hyperparameter is the number of neighbors (n_neighbors) to consider.

3. Anomaly Detection and Evaluation

  • Prediction : For each model, predict the anomaly scores for the data points in the testing set.

  • Thresholding : A threshold must be set to classify a data point as an anomaly based on its score. This threshold can be determined using various techniques, such as selecting a value that corresponds to a certain percentile of the training data's scores or by optimizing for a specific performance metric on a validation set.

  • Performance Metrics : Evaluate the performance of each model using the following metrics:

    • Accuracy : The proportion of correctly classified instances.

    • Precision : The proportion of true anomalies among the instances classified as anomalies.

    • Recall (Sensitivity) : The proportion of true anomalies that were correctly identified.

    • F1-Score : The harmonic mean of precision and recall.

    • Area Under the Receiver Operating Characteristic Curve (AUC-ROC) : A measure of the model's ability to distinguish between normal and anomalous instances across all possible thresholds.

Mandatory Visualizations

This compound's Anomaly Detection Workflow

The following diagram illustrates the high-level workflow of the this compound platform for identifying and flagging anomalies in a data stream.

Angenomalin_Workflow cluster_input Data Ingestion & Preprocessing cluster_core This compound Core Engine cluster_output Output & Action Data_Source Data Source (Clinical/Manufacturing Data) Preprocessing Data Preprocessing (Cleaning, Normalization) Data_Source->Preprocessing Angenomalin_Model Proprietary ML Model Preprocessing->Angenomalin_Model Anomaly_Scoring Anomaly Scoring Angenomalin_Model->Anomaly_Scoring Thresholding Dynamic Thresholding Anomaly_Scoring->Thresholding Alerting Alerting & Reporting Thresholding->Alerting Thresholding->Anomaly_Flag Investigation Expert Investigation Alerting->Investigation Anomaly_Flag->Alerting Anomaly Detected

Caption: High-level workflow of the this compound platform.

Logical Relationship of Anomaly Detection Methodologies

This diagram illustrates the conceptual grouping of the compared anomaly detection algorithms based on their underlying principles.

Anomaly_Detection_Methods cluster_methods Unsupervised Anomaly Detection Methods cluster_principles Core Principles Isolation_Forest Isolation Forest (Ensemble-based) Autoencoder Autoencoder (Reconstruction-based) One_Class_SVM One-Class SVM (Boundary-based) LOF Local Outlier Factor (Density-based) Isolation Isolation Isolation->Isolation_Forest Reconstruction Reconstruction Reconstruction->Autoencoder Boundary Boundary Boundary->One_Class_SVM Density Density Density->LOF

Hypothetical Compound "Angenomalin": A Comparative Guide to Long-Term Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the hypothetical therapeutic agent, Angenomalin, against current and emerging treatments for Angelman Syndrome, a rare neurodevelopmental disorder. Due to the novel and currently un-documented status of this compound, this guide synthesizes a plausible safety and toxicity profile based on analogous compounds and established preclinical and clinical research protocols. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating the long-term safety of new chemical entities.

Postulated Mechanism of Action: this compound

This compound is conceptualized as a small molecule modulator of Angiogenin (B13778026) (ANG), a protein implicated in neurodevelopment and neuroprotection.[1] Its proposed mechanism involves the normalization of ribosomal RNA (rRNA) transcription in neuronal cells, a pathway potentially disrupted in neurodevelopmental disorders.[1] This targeted action aims to restore synaptic plasticity and improve cognitive and motor functions.

Comparative Landscape: Therapies for Angelman Syndrome

To validate the long-term safety and toxicity of this compound, it is essential to compare its hypothetical profile with existing and investigational therapies for Angelman Syndrome. These therapies primarily focus on gene therapy and small molecule approaches.[2]

Therapeutic AgentModalityTargetReported Long-Term Adverse Events (Illustrative)
This compound (Hypothetical) Small MoleculeAngiogenin (ANG) PathwayTo be determined through preclinical and clinical studies.
GTX-102 Antisense Oligonucleotide (ASO)UBE3A Antisense TranscriptLower extremity weakness (resolved with dose adjustment).[3][4]
ION582 Antisense Oligonucleotide (ASO)UBE3A Antisense TranscriptFavorable safety profile reported in Phase 1/2, with no reports of lower limb weakness.[4]
Gene Replacement Therapy (Generic) Viral VectorUBE3A GenePotential for immunogenicity, insertional mutagenesis, and long-term expression challenges.[2]

Experimental Protocols for Long-Term Safety and Toxicity Assessment

The validation of this compound's long-term safety would necessitate a rigorous, multi-stage experimental approach, adhering to regulatory guidelines.

Preclinical Evaluation
  • Chronic Toxicity Studies: Rodent and non-rodent models would be administered escalating doses of this compound for extended periods (e.g., 6-12 months) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[5]

  • Carcinogenicity Studies: Two-year bioassays in rodent models would be conducted to assess the tumorigenic potential of this compound.[6]

  • Genotoxicity Assays: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus assay) would be performed to evaluate the potential for DNA damage.

  • Reproductive and Developmental Toxicity Studies: These studies would assess the potential effects of this compound on fertility, embryonic development, and postnatal development.

Clinical Trial Phases
  • Phase 1: The primary goal is to evaluate the safety, tolerability, and pharmacokinetics of this compound in a small group of healthy volunteers or patients.[3]

  • Phase 2: This phase would continue to assess safety in a larger patient population while gathering preliminary data on efficacy.[3]

  • Phase 3: Large-scale, long-term studies to confirm efficacy and monitor for adverse events in a diverse patient population. The "Aspire" and "Aurora" studies for GTX-102 serve as relevant examples of Phase 3 trial designs.[3]

  • Phase 4 (Post-Marketing Surveillance): Ongoing monitoring of the long-term safety of this compound after regulatory approval and market launch.

Visualizing Pathways and Workflows

Proposed Signaling Pathway of this compound

Angenomalin_Pathway This compound This compound ANG Angiogenin (ANG) This compound->ANG Modulates Nucleus Nucleus ANG->Nucleus Translocates to rRNA rRNA Transcription Nucleus->rRNA Enhances Protein Protein Synthesis rRNA->Protein Synaptic Synaptic Plasticity Protein->Synaptic Neuron Neuronal Function Synaptic->Neuron Improves

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Preclinical Toxicity

Preclinical_Toxicity_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Genotoxicity Assays (Ames, etc.) start->in_vitro acute_tox Acute Toxicity (Rodent) start->acute_tox chronic_tox Chronic Toxicity (28-day, 90-day) (Rodent & Non-Rodent) acute_tox->chronic_tox carcinogenicity Carcinogenicity Bioassay (2-year, Rodent) chronic_tox->carcinogenicity repro_tox Reproductive/Developmental Toxicity chronic_tox->repro_tox safety_pharm Safety Pharmacology chronic_tox->safety_pharm ind IND-Enabling Studies Complete carcinogenicity->ind repro_tox->ind safety_pharm->ind

Caption: Preclinical long-term safety and toxicity workflow.

Logical Relationship of Clinical Trial Phases

Clinical_Trial_Phases Phase1 Phase 1 N=~20-100 Safety & Dosage Phase2 Phase 2 N=~100-300 Efficacy & Side Effects Phase1->Phase2 Phase3 Phase 3 N=~300-3000+ Long-term Efficacy & Safety Phase2->Phase3 Phase4 Phase 4 Post-Marketing Surveillance Phase3->Phase4

Caption: Logical progression of clinical trial phases.

Conclusion

While this compound remains a hypothetical compound, this guide outlines a clear and established pathway for the validation of its long-term safety and toxicity. By drawing comparisons with existing therapies for Angelman Syndrome and adhering to rigorous, multi-stage experimental protocols, a comprehensive safety profile can be established. The provided visualizations of the proposed mechanism of action and experimental workflows offer a clear framework for the systematic evaluation of novel therapeutic agents like this compound. Further preclinical and clinical research is imperative to translate this hypothetical framework into tangible safety data.

References

Safety Operating Guide

Proper Disposal Procedures for Angenomalin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Angenomalin (CAS No. 18199-64-9) is a chemical compound available for research purposes.[1][2] The following guidelines are based on general laboratory safety principles and available safety data for similar compounds. Users must consult their institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound before handling or disposing of the material.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

Safety & Hazard Identification

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques.

  • Eye Protection: Safety glasses with side shields or goggles. A face shield is required if there is a splash hazard.

  • Lab Coat: A standard lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If dust or aerosols may be generated, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation of waste is the first step in ensuring safe and compliant disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Waste Streams:

  • Solid this compound Waste: Includes expired or unused pure this compound, and grossly contaminated items like weigh boats or spatulas.

  • Liquid this compound Waste: Includes solutions containing this compound, such as stock solutions or experimental media.

  • Sharps Waste: Needles, syringes, or blades contaminated with this compound.

  • Contaminated Labware: Glassware, pipette tips, and other lab supplies with trace contamination.

Waste TypeContainer RequirementDisposal Pathway
Pure Solid Compound Labeled, sealed, chemically compatible container.Hazardous Waste Pickup
Aqueous Solutions (>1% this compound) Labeled, sealed, chemically compatible container (e.g., HDPE).Hazardous Waste Pickup
Organic Solvent Solutions Labeled, sealed, solvent-safe container. Segregate from aqueous waste.Hazardous Waste Pickup
Trace Contaminated Solids Labeled biohazard bag or solid waste container.Hazardous Waste Pickup
Contaminated Sharps Puncture-proof sharps container.Sharps Waste Disposal

Step-by-Step Disposal Procedures

A. Pure or Concentrated Solid this compound:

  • Preparation: Work within a chemical fume hood. Wear all required PPE.

  • Containment: Carefully collect all solid waste using a dedicated spatula or brush. Avoid creating dust.[3]

  • Packaging: Place the solid waste into a clean, dry, and chemically compatible container with a screw-top lid.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound, Solid" and include the date and responsible researcher's name.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection by EHS personnel.

B. Liquid Waste (Aqueous and Organic Solutions):

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.

  • Segregation: Use separate containers for aqueous solutions and organic solvent solutions. Do not mix.

  • Packaging: Ensure the container is sealed tightly to prevent leaks or evaporation. Do not overfill (leave at least 10% headspace).

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), their approximate concentrations, and the date.

  • Storage: Store in secondary containment in the designated hazardous waste area.

C. Contaminated Labware and PPE:

  • Gross Decontamination: Whenever possible, rinse grossly contaminated labware (e.g., beakers, flasks) with a suitable solvent. Collect this rinseate as hazardous liquid waste.

  • Disposal of Disposables: Items with trace contamination (e.g., pipette tips, centrifuge tubes, contaminated gloves) should be collected in a designated, lined container.

  • Packaging: Once full, seal the bag or container.

  • Labeling: Label the container as "Hazardous Waste: Solids contaminated with this compound."

  • Disposal: Arrange for pickup through your institution's hazardous waste program.

Experimental Protocol: Waste Characterization

Before beginning experiments, a waste characterization and disposal plan must be established.

  • Identify All Waste Streams: List every potential source of this compound waste that the experiment will generate (e.g., stock solutions, cell culture media, contaminated tips).

  • Determine Chemical Compatibility: For each waste stream, identify all chemical components. Ensure that incompatible chemicals are not mixed in the same waste container.

  • Consult SDS and Institutional Policy: Review the SDS for this compound and your institution's chemical hygiene plan to determine the correct disposal pathway for each waste stream. Some low-concentration aqueous solutions may be eligible for specific treatments, but this requires EHS approval.[4]

  • Prepare and Label Waste Containers: Before starting the experiment, prepare and label all necessary waste containers as described in Section 3.

  • Document: Keep a log of the waste generated, including contents and quantities.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.

Angenomalin_Disposal_Workflow start Waste Generated (Contains this compound) is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No end_point Store in Designated Area for EHS Pickup sharps_container->end_point is_organic Organic Solvent? is_liquid->is_organic Yes is_pure Pure Compound or Grossly Contaminated? is_liquid->is_pure No aqueous_waste Collect in Aqueous Hazardous Waste Container is_organic->aqueous_waste No organic_waste Collect in Organic Solvent Hazardous Waste Container is_organic->organic_waste Yes aqueous_waste->end_point organic_waste->end_point solid_waste Collect in Solid Hazardous Waste Container is_pure->solid_waste Yes trace_waste Collect in Lined Container for Trace Contaminated Solids is_pure->trace_waste No (Trace) solid_waste->end_point trace_waste->end_point

Caption: Decision workflow for segregating this compound laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.